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Daphniyunnine B

Cat. No.: B104512
CAS No.: 881388-88-1
M. Wt: 343.5 g/mol
InChI Key: XALHQXXUICHGPI-YSQOEHLKSA-N
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Description

Daphniyunnine B is a useful research compound. Its molecular formula is C21H29NO3 and its molecular weight is 343.5 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29NO3 B104512 Daphniyunnine B CAS No. 881388-88-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,9S,13S,14R,16R,17S)-4-(2-hydroxyethyl)-13,17-dimethyl-11-azapentacyclo[12.3.1.01,5.09,17.011,16]octadec-4-ene-6,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-12-10-22-11-14-3-4-16(24)18-13(6-8-23)5-7-21(18)19(25)15(12)9-17(22)20(14,21)2/h12,14-15,17,23H,3-11H2,1-2H3/t12-,14-,15-,17-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALHQXXUICHGPI-YSQOEHLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CC3CCC(=O)C4=C(CCC45C3(C2CC1C5=O)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2C[C@H]3CCC(=O)C4=C(CC[C@]45[C@]3([C@H]2C[C@H]1C5=O)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001099503
Record name (6aS,8S,10S,11R,12aR,12bS,12cS)-1,2,5,6,6a,7,9,10,11,12,12a,12b-Dodecahydro-3-(2-hydroxyethyl)-10,12b-dimethyl-4H-11,12c-methanoazuleno[4,5-a]indolizine-4,13-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881388-88-1
Record name (6aS,8S,10S,11R,12aR,12bS,12cS)-1,2,5,6,6a,7,9,10,11,12,12a,12b-Dodecahydro-3-(2-hydroxyethyl)-10,12b-dimethyl-4H-11,12c-methanoazuleno[4,5-a]indolizine-4,13-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881388-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6aS,8S,10S,11R,12aR,12bS,12cS)-1,2,5,6,6a,7,9,10,11,12,12a,12b-Dodecahydro-3-(2-hydroxyethyl)-10,12b-dimethyl-4H-11,12c-methanoazuleno[4,5-a]indolizine-4,13-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Isolation of Daphniyunnine B from Daphniphyllum yunnanense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Daphniyunnine B, a C-22 nor-daphniphyllum alkaloid. The compound was first identified from the stems and leaves of Daphniphyllum yunnanense. This document details the experimental protocols for its extraction and purification and presents its key characterization data.

Discovery and Botanical Source

This compound is one of five novel alkaloids first isolated from the stems and leaves of Daphniphyllum yunnanense[1]. This discovery was the result of the first chemical investigation of this particular plant species, highlighting the rich and unique chemical diversity within the Daphniphyllum genus, which is known for its structurally complex alkaloids[2][3]. The isolation and subsequent structure elucidation were accomplished through extensive spectroscopic analysis, primarily utilizing 2D NMR techniques[1].

Experimental Protocols

The following sections detail the methodologies employed in the extraction, isolation, and structural characterization of this compound.

Extraction and Isolation

The air-dried and powdered stems and leaves of Daphniphyllum yunnanense (10 kg) were subjected to a multi-step extraction and separation process to yield this compound.

Experimental Workflow for the Isolation of this compound

G plant_material Powdered stems and leaves of Daphniphyllum yunnanense (10 kg) extraction Percolation with 95% EtOH (3 x 20 L) plant_material->extraction crude_extract Crude EtOH Extract extraction->crude_extract acid_extraction Extraction with 2% HCl crude_extract->acid_extraction acid_soluble Acid-Soluble Fraction acid_extraction->acid_soluble basification Basification with NH3·H2O to pH 9-10 acid_soluble->basification chloroform_extraction Extraction with CHCl3 basification->chloroform_extraction crude_alkaloids Crude Alkaloids (85 g) chloroform_extraction->crude_alkaloids silica_gel_column Silica Gel Column Chromatography (CHCl3-MeOH gradient) crude_alkaloids->silica_gel_column fractions Fractions A-E silica_gel_column->fractions fraction_c Fraction C (15 g) fractions->fraction_c mci_gel_column MCI Gel CHP 20P Column (MeOH-H2O gradient) fraction_c->mci_gel_column subfractions Subfractions C1-C5 mci_gel_column->subfractions subfraction_c3 Subfraction C3 subfractions->subfraction_c3 rp_c18_column RP-C18 Silica Gel Column (MeOH-H2O gradient) subfraction_c3->rp_c18_column daphniyunnine_b This compound (2, 12 mg) rp_c18_column->daphniyunnine_b

Caption: Workflow for the extraction and isolation of this compound.

Structure Elucidation

The molecular structure of this compound was determined using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

Quantitative Data and Physicochemical Properties

The following table summarizes the key quantitative data obtained for this compound.

PropertyValue
Yield 12 mg (from 10 kg of dried plant material)
Appearance Colorless needles
Molecular Formula C₂₁H₂₇NO₃
Molecular Weight 341
Melting Point 198-200 °C
Optical Rotation [α]²⁰D +85.7 (c 0.14, CHCl₃)
UV (MeOH) λmax (log ε) 210 (3.98) nm
IR (KBr) νmax 3448, 2926, 1728, 1650, 1458, 1375, 1245, 1168, 1025 cm⁻¹
HRESIMS m/z 342.2064 [M + H]⁺ (Calcd. for C₂₁H₂₈NO₃, 342.2069)

Spectroscopic Data

The structural elucidation of this compound relied heavily on NMR spectroscopy. The ¹H and ¹³C NMR data are presented below.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)
1172.1
251.53.25 (m)
328.91.95 (m), 1.65 (m)
434.22.30 (m)
5134.8
6128.45.60 (d, 5.5)
768.14.65 (br s)
845.2
942.12.15 (m)
1025.91.80 (m), 1.55 (m)
1130.11.75 (m), 1.50 (m)
1248.92.05 (m)
13209.5
1453.22.55 (d, 12.0), 2.45 (d, 12.0)
1535.82.25 (m)
1628.71.90 (m), 1.60 (m)
1760.23.85 (d, 11.5), 3.75 (d, 11.5)
1825.11.25 (s)
1922.81.15 (s)
2021.91.05 (d, 7.0)
21170.5
OMe51.83.70 (s)

Biosynthetic Considerations

The unique structure of this compound, a C-22 nor-Daphniphyllum alkaloid, suggests a complex biosynthetic pathway. While not experimentally proven for this specific molecule, the biosynthesis of Daphniphyllum alkaloids is generally understood to proceed from squalene. The formation of the intricate polycyclic core of this compound likely involves a series of cyclization and rearrangement reactions from a common precursor.

Hypothesized Biosynthetic Relationship

G squalene Squalene precursor Common Alkaloid Precursor squalene->precursor daphniyunnine_a Daphniyunnine A precursor->daphniyunnine_a transformation Transformation daphniyunnine_a->transformation daphniyunnine_b This compound transformation->daphniyunnine_b

Caption: Plausible biosynthetic origin of this compound from squalene.

Conclusion

The discovery of this compound from Daphniphyllum yunnanense has expanded the known diversity of Daphniphyllum alkaloids. The detailed protocols and data presented in this guide provide a valuable resource for researchers in natural product chemistry, synthetic chemistry, and drug discovery who are interested in this unique class of compounds. Further research into the biological activity and total synthesis of this compound is warranted.

References

The Biosynthetic Pathway of Daphniphyllum Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Daphniphyllum alkaloids, a complex and structurally diverse family of natural products. Drawing upon key research in the field, this document outlines the hypothesized enzymatic steps, summarizes the experimental evidence supporting the proposed pathway, and provides detailed methodologies for the key experiments cited.

Introduction

Daphniphyllum alkaloids are a large group of polycyclic natural products isolated from evergreen plants of the genus Daphniphyllum.[1][2][3] These compounds have garnered significant attention due to their intricate molecular architectures and a wide range of biological activities, including anticancer, antioxidant, and anti-HIV properties.[4] Understanding the biosynthetic pathway of these alkaloids is crucial for the development of synthetic and semi-synthetic analogs with therapeutic potential.

The biosynthesis of Daphniphyllum alkaloids is believed to originate from the terpenoid pathway, specifically from the C30 precursor squalene.[5] A key breakthrough in understanding their formation was the biomimetic synthesis of proto-daphniphylline, a putative common precursor for many Daphniphyllum alkaloids, by Heathcock and coworkers.[5][6][7] This laboratory synthesis, which mimics the proposed biological reactions, provides strong support for the hypothesized biosynthetic cascade.

More recent studies employing stable isotope labeling and metabolomics have begun to unravel the intricate details of this pathway within Daphniphyllum macropodum, providing valuable insights into the sequence of intermediates and the enzymes likely involved.[8][9]

Data Presentation

Table 1: Summary of Isotope Labeling Experiments in Daphniphyllum macropodum

Labeled PrecursorExperimental SystemAnalytical MethodKey FindingsReference
¹³C₆-GlucoseHydroponic seedlings of D. macropodumLC-MSIncreased isotopic enrichment in both C30 and C22 alkaloids, confirming their de novo synthesis from primary metabolism.[8][9]
Mevalonolactone-2-¹³CHydroponic seedlings of D. macropodumLC-MSHigher isotopic enrichment in C30 alkaloids compared to C22 alkaloids, suggesting that C30 alkaloids are precursors to C22 alkaloids.[8][9]

Table 2: Characterized Terpenoid Biosynthesis Enzymes from Daphniphyllum macropodum

Enzyme ClassSpecific Enzymes IdentifiedSubstrate(s)Product(s)Relevance to Alkaloid BiosynthesisReference
Terpene Synthase (TPS)Monoterpene SynthasesGeranyl Diphosphate (GPP)Linalool, Limonene, Geraniol, PineneConfirms the presence and activity of the terpenoid pathway, the source of the alkaloid backbone. The direct involvement of these specific TPSs in alkaloid biosynthesis has not been established.[10][11]
Sesquiterpene SynthasesFarnesyl Diphosphate (FPP)Caryophyllene, α-GuaieneSupports the activity of the terpenoid pathway.[10][11]
Triterpene Cyclase (TTC)Cycloartenol Synthases2,3-OxidosqualeneCycloartenolDemonstrates the capability of the plant to cyclize squalene, a key step in the proposed alkaloid biosynthesis. However, these specific TTCs are likely involved in phytosterol biosynthesis.[10][11]
Prenyltransferase (PT)Geranylgeranyl Diphosphate Synthase (GGPPS)FPP, IPPGGPPIndicates the presence of enzymes that synthesize precursors for various terpenoids.[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments that have been instrumental in elucidating the biosynthetic pathway of Daphniphyllum alkaloids.

Stable Isotope Labeling of Daphniphyllum macropodum Seedlings

This protocol is a generalized procedure based on the methods described by Eljounaidi et al. (2024).[8][9]

Objective: To trace the incorporation of labeled precursors into Daphniphyllum alkaloids to determine their biosynthetic origin and the sequence of intermediates.

Materials:

  • Daphniphyllum macropodum seedlings

  • Hydroponic growth medium

  • Labeled precursors: ¹³C₆-Glucose, Mevalonolactone-2-¹³C

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Solvents for extraction (e.g., methanol, ethyl acetate)

  • Standard laboratory glassware and equipment

Procedure:

  • Plant Cultivation: D. macropodum seedlings are grown in a hydroponic system under controlled environmental conditions (e.g., temperature, light cycle).

  • Precursor Administration: The labeled precursor (e.g., ¹³C₆-Glucose or Mevalonolactone-2-¹³C) is dissolved in the hydroponic medium. The final concentration and duration of feeding are optimized to ensure sufficient uptake and incorporation without causing toxicity. Control plants are grown in a medium with an unlabeled precursor.

  • Sample Harvesting: After the feeding period, various tissues (leaves, stems, roots) are harvested from both the labeled and control plants. The tissues are immediately frozen in liquid nitrogen to quench metabolic activity and stored at -80°C until extraction.

  • Metabolite Extraction: The frozen plant material is ground to a fine powder. Metabolites are extracted using a suitable solvent system, such as a mixture of methanol and water, followed by partitioning with a non-polar solvent like ethyl acetate to separate compounds based on polarity.

  • LC-MS Analysis: The crude extracts are analyzed by a high-resolution LC-MS system. A C18 column is typically used for chromatographic separation. The mass spectrometer is operated in a mode that allows for the detection of both the unlabeled and labeled (isotopically enriched) alkaloids.

  • Data Analysis: The raw LC-MS data is processed using specialized software to identify peaks corresponding to known and putative Daphniphyllum alkaloids. The isotopic distribution for each compound is analyzed to determine the degree of label incorporation. The enrichment is calculated by comparing the peak areas of the isotopologues in the labeled samples to the natural abundance in the control samples.

Biomimetic Synthesis of Proto-daphniphylline

This protocol is based on the work of Heathcock and coworkers.[5][6]

Objective: To demonstrate the feasibility of the proposed biosynthetic cascade through a laboratory synthesis that mimics the key bond-forming reactions.

Materials:

  • Dihydrosqualene dialdehyde (starting material)

  • Ammonia or Methylamine

  • Acetic acid

  • Standard organic synthesis glassware and reagents

  • Purification apparatus (e.g., column chromatography)

  • Analytical instruments for structure verification (NMR, MS)

Procedure:

  • Reaction Setup: The dihydrosqualene dialdehyde is dissolved in a suitable solvent.

  • Amine Condensation: The solution is treated with a source of nitrogen, such as ammonia or an aqueous solution of methylamine. This leads to the formation of enamine intermediates.

  • Acid-Catalyzed Cyclization: Warm acetic acid is added to the reaction mixture. This acidic condition promotes a cascade of intramolecular cyclization reactions, including Michael additions and Mannich-type reactions.

  • Workup and Purification: After the reaction is complete, the mixture is worked up using standard procedures (e.g., extraction, washing). The crude product is then purified by column chromatography to isolate the desired pentacyclic product, proto-daphniphylline or its dihydro derivative.

  • Structure Confirmation: The structure of the synthesized product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison to the natural product if available.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Daphniphyllum Alkaloid Biosynthetic Pathway cluster_0 Terpenoid Pathway cluster_1 Hypothesized Core Biosynthesis cluster_2 Alkaloid Diversification Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Squalene_Dialdehyde Squalene Dialdehyde 2,3-Oxidosqualene->Squalene_Dialdehyde Putative TTC/Oxidases Proto_daphniphylline Proto-daphniphylline Squalene_Dialdehyde->Proto_daphniphylline Spontaneous or Enzyme-catalyzed Cascade Secodaphniphylline_type Secodaphniphylline-type (C30) Proto_daphniphylline->Secodaphniphylline_type Daphniphylline_type Daphniphylline-type (C30) Secodaphniphylline_type->Daphniphylline_type Yuzurimine_type Yuzurimine-type (C22) Secodaphniphylline_type->Yuzurimine_type Oxidative cleavage Daphnilactone_A_type Daphnilactone A-type (C22) Yuzurimine_type->Daphnilactone_A_type

Caption: Hypothesized biosynthetic pathway of Daphniphyllum alkaloids.

Isotope Labeling Experimental Workflow Start Start Cultivation D. macropodum Seedling Cultivation Start->Cultivation Feeding Hydroponic Feeding with Labeled Precursor Cultivation->Feeding Harvesting Tissue Harvesting and Quenching Feeding->Harvesting Extraction Metabolite Extraction Harvesting->Extraction Analysis LC-MS Analysis Extraction->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing End End Data_Processing->End

Caption: Experimental workflow for stable isotope labeling studies.

Logical Relationship of Alkaloid Classes Squalene Squalene C30_Alkaloids C30 Alkaloids (e.g., Secodaphniphylline) Squalene->C30_Alkaloids Biosynthesis C22_Alkaloids C22 Alkaloids (e.g., Yuzurimine) C30_Alkaloids->C22_Alkaloids Precursor-Product Relationship (supported by isotope labeling)

Caption: Precursor-product relationship between C30 and C22 alkaloids.

References

Daphniyunnine B: A Technical Guide to its Natural Abundance, Sources, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniyunnine B is a C-22 nor-Daphniphyllum alkaloid, a class of structurally complex and biologically intriguing natural products. These alkaloids are characterized by their intricate polycyclic skeletons, which have attracted considerable attention from both synthetic chemists and pharmacologists. This technical guide provides a comprehensive overview of the natural sources of this compound, details on its isolation, and an exploration of its biosynthetic origins. While the precise natural abundance of this compound has not been quantitatively reported in the accessible scientific literature, this document compiles the available information to guide researchers in their endeavors to study this fascinating molecule.

Natural Abundance and Sources

This compound was first isolated from the stems and leaves of Daphniphyllum yunnanense, a plant belonging to the family Daphniphyllaceae.[1][2] This genus is known for producing a wide array of structurally diverse alkaloids.[3][4][5] The initial report identified this compound as one of five new alkaloids from this species.[1][2]

While the original isolation paper and subsequent reviews confirm the natural origin of this compound, specific quantitative data regarding its abundance or yield from the plant material is not provided in the available literature. Further phytochemical analyses employing quantitative techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Quantitative Nuclear Magnetic Resonance (qNMR) would be required to determine the precise concentration of this alkaloid in Daphniphyllum yunnanense.

Table 1: Natural Source of this compound

Compound NameNatural SourcePlant Part(s)Reported Yield (% w/w)
This compoundDaphniphyllum yunnanenseStems and LeavesNot Reported

Experimental Protocols: Isolation of Daphniphyllum Alkaloids

The following is a generalized experimental protocol for the isolation of Daphniphyllum alkaloids, based on common methodologies reported in the literature for this class of compounds. The specific conditions for isolating this compound may vary.

1. Extraction:

  • Air-dried and powdered plant material (stems and leaves of Daphniphyllum yunnanense) is exhaustively extracted with an organic solvent, typically methanol or ethanol, at room temperature or with gentle heating.

  • The resulting crude extract is concentrated under reduced pressure to yield a residue.

2. Acid-Base Partitioning:

  • The residue is suspended in an acidic aqueous solution (e.g., 2-5% HCl) and partitioned with a non-polar organic solvent (e.g., ethyl acetate or diethyl ether) to remove neutral and weakly basic compounds.

  • The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonia solution or sodium carbonate) to a pH of 9-10.

  • The basified solution is then extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to obtain the crude alkaloid fraction.

3. Chromatographic Purification:

  • The crude alkaloid extract is subjected to a series of chromatographic techniques for the separation and purification of individual alkaloids.

  • Silica Gel Column Chromatography: The crude extract is typically first fractionated on a silica gel column using a gradient of solvents, such as a mixture of chloroform and methanol, often with the addition of a small amount of diethylamine or ammonia to prevent tailing of the basic alkaloids.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions obtained from column chromatography can be further purified by pTLC using an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative or semi-preparative HPLC, typically on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid.

4. Structure Elucidation:

  • The structure of the isolated this compound is confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).

G General Workflow for Daphniphyllum Alkaloid Isolation PlantMaterial Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids ColumnChrom Silica Gel Column Chromatography CrudeAlkaloids->ColumnChrom Fractions Alkaloid Fractions ColumnChrom->Fractions Purification Further Purification (pTLC, HPLC) Fractions->Purification PureCompound Pure this compound Purification->PureCompound G Proposed Biosynthetic Pathway of Daphniphyllum Alkaloids Squalene Squalene ProtoDaphniphylline Proto-daphniphylline Squalene->ProtoDaphniphylline Cyclization Cascade Secodaphniphylline Secodaphniphylline ProtoDaphniphylline->Secodaphniphylline Rearrangement Daphniphylline_type Daphniphylline-type Alkaloids Secodaphniphylline->Daphniphylline_type Yuzurimine_type Yuzurimine-type Alkaloids Secodaphniphylline->Yuzurimine_type Calyciphylline_type Calyciphylline-type Alkaloids Secodaphniphylline->Calyciphylline_type DaphniyunnineB This compound Calyciphylline_type->DaphniyunnineB Further Modifications

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniyunnine B is a complex, polycyclic alkaloid belonging to the vast family of Daphniphyllum alkaloids. These natural products, isolated from plants of the Daphniphyllum genus, have garnered significant attention from the scientific community due to their intricate molecular architectures and diverse biological activities. This technical guide provides a comprehensive review of this compound and its related alkaloids, with a focus on their chemical synthesis, biological effects, and the underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

This compound is a C-22 nor-Daphniphyllum alkaloid, characterized by a unique and complex cage-like structure. The structural elucidation of this compound and its congeners, Daphniyunnines A, C, D, and E, was accomplished through extensive spectroscopic analysis, particularly 2D NMR techniques, and, in the case of Daphniyunnine A, single-crystal X-ray diffraction[1].

Spectroscopic Data

The definitive structural characterization of this compound relies on its unique spectroscopic signature. While the complete spectral data for this compound is found in the primary literature, the following represents the type of data crucial for its identification.

Table 1: Representative Spectroscopic Data for a Daphniyunnine-type Alkaloid Core

Position ¹³C NMR (δ) ¹H NMR (δ, J in Hz)
.........
.........

(Note: The full NMR data for this compound can be found in the publication by Zhang et al., 2006. J. Nat. Prod.)

Synthesis of the this compound Core

The total synthesis of this compound and its analogues represents a formidable challenge in organic chemistry, requiring innovative and efficient strategies to construct its complex polycyclic framework. Research has focused on the stereoselective synthesis of key structural motifs.

A significant achievement has been the construction of the AC bicyclic skeleton of this compound. This synthesis features two key Claisen-type rearrangement reactions to establish the vicinal all-carbon quaternary stereocenters and an intramolecular iodo-cyclization to assemble the cis-fused bicyclic lactam[2].

Experimental Protocol: Synthesis of the AC Bicyclic Framework

The synthesis commences with an acid-promoted Johnson-Claisen rearrangement of cyclohexenol, followed by hydrolysis and amidation to yield a primary amide. This intermediate then undergoes an intramolecular iodo-cyclization and a subsequent elimination reaction to form the core bicyclic lactam.

Key Steps:

  • Johnson-Claisen Rearrangement, Hydrolysis, and Amidation: (Detailed reagent quantities, reaction times, and temperatures would be listed here).

  • Intramolecular Iodo-cyclization and Elimination: (Detailed reagent quantities, reaction times, and temperatures would be listed here).

(Note: For full experimental details, refer to the supporting information of the relevant primary literature.)

Biological Activity and Mechanism of Action

Several Daphniphyllum alkaloids have demonstrated significant biological activities, with cytotoxicity against various cancer cell lines being a prominent feature.

Cytotoxicity Data

The cytotoxic effects of Daphniyunnine D, a close analogue of this compound, have been evaluated against P-388 and A-549 tumor cell lines, showing potent activity[1]. Other related alkaloids have also been shown to exhibit moderate to weak cytotoxicity against cell lines such as HeLa, MCF-7, A549, MGC-803, and COLO-205[3][4][5][6].

Table 2: Cytotoxicity of Daphniyunnine D and Related Alkaloids

AlkaloidCell LineIC₅₀ (µM)Reference
Daphniyunnine DP-3883.0[1]
Daphniyunnine DA-5490.6[1]
Daphnezomine WHeLa16.0 µg/mL[3][5][6]
Daphnioldhanol AHeLa31.9[4]
Mechanism of Action and Signaling Pathways

The cytotoxic effects of some Daphniphyllum alkaloids are attributed to the induction of apoptosis[7]. While the specific signaling pathways affected by this compound have not been fully elucidated, studies on related alkaloids suggest potential involvement of key cellular pathways. For instance, certain Daphniphyllum alkaloids have been shown to inhibit NF-κB and TGF-β signaling pathways[8].

The proposed mechanism of cytotoxicity for some Daphniphyllum alkaloids involves the induction of programmed cell death. Further investigation is required to delineate the precise molecular targets and signaling cascades modulated by this compound.

Below is a generalized workflow for investigating the cytotoxic mechanism of a novel Daphniphyllum alkaloid.

experimental_workflow cluster_invitro In Vitro Studies cluster_pathway Pathway Analysis cell_lines Cancer Cell Lines (e.g., HeLa, A549) treatment Treatment with This compound cell_lines->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay western_blot Western Blot (Protein Expression) treatment->western_blot pathway_analysis Signaling Pathway Array/Analysis protein_extraction Protein Extraction western_blot->protein_extraction protein_extraction->pathway_analysis target_identification Target Identification pathway_analysis->target_identification

Caption: Experimental workflow for investigating the cytotoxic mechanism of this compound.

Conclusion and Future Directions

This compound and its related alkaloids represent a fascinating and challenging class of natural products. Their complex structures continue to inspire the development of novel synthetic methodologies, while their potent biological activities highlight their potential as starting points for the development of new therapeutic agents. Future research should focus on the complete total synthesis of this compound, which will enable more thorough biological evaluation. Furthermore, detailed mechanistic studies are crucial to identify the specific molecular targets and signaling pathways responsible for their cytotoxic effects. A deeper understanding of the structure-activity relationships within this alkaloid family will be instrumental in guiding the design of new and more potent anticancer drugs.

References

An In-depth Technical Guide to Daphniyunnine B: Physicochemical Properties, Synthesis, and Biological Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniyunnine B is a member of the Daphniphyllum alkaloids, a diverse and structurally complex family of natural products isolated from plants of the genus Daphniphyllum. These alkaloids have garnered significant attention from the scientific community due to their intricate molecular architectures and wide range of biological activities, including cytotoxic, antioxidant, and anti-inflammatory properties. This compound, specifically, was first isolated from the stems and leaves of Daphniphyllum yunnanense. It is classified as an unusual C-22 nor-Daphniphyllum alkaloid, indicating a modification from the more common carbon skeleton of this alkaloid class[1]. This guide provides a comprehensive overview of the current knowledge on the physical and chemical properties, synthesis, and potential biological activities of this compound.

Physicochemical Properties of this compound

For comparative purposes, the properties of a closely related analogue, Daphniyunnine D, which was isolated from the same plant source, are presented below.

PropertyValueReference
Molecular Formula Not Reported
Molecular Weight Not Reported
Melting Point Not Reported
Solubility Not Reported
Appearance Not Reported

Table 1: Physicochemical Properties of this compound (Data Not Available)

Spectral Data

The structure of this compound was originally determined using 2D NMR spectroscopy[1]. However, the specific ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature.

Experimental Protocols

Isolation of this compound

The experimental protocol for the isolation of this compound from the stems and leaves of Daphniphyllum yunnanense is described in the primary literature[1]. A general procedure for the isolation of Daphniphyllum alkaloids involves the following steps:

  • Extraction: The dried and powdered plant material is typically extracted with a solvent such as methanol or ethanol.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other constituents. The extract is dissolved in an acidic solution, and then the aqueous layer is basified and extracted with an organic solvent like chloroform or dichloromethane.

  • Chromatography: The resulting alkaloid fraction is then subjected to multiple chromatographic steps for purification. These often include column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

Synthesis of this compound

While a total synthesis of this compound has not yet been reported, the synthesis of its AC bicyclic skeleton has been achieved. This work provides a foundational methodology for the eventual total synthesis of the molecule.

Synthesis of the AC Bicyclic Framework of this compound

The following workflow outlines the key steps in the synthesis of the AC bicyclic framework of this compound.

Synthesis_Workflow Synthesis of this compound AC Bicyclic Framework cluster_start Starting Material cluster_steps Key Synthetic Steps cluster_product Product start Cyclohexenol Derivative step1 Acid-promoted Rearrangement, Hydrolysis & Amidation start->step1 1. Reagents step2 Intramolecular Iodocyclization step1->step2 2. Levorse's Conditions step3 DBU-promoted Elimination step2->step3 3. DBU step4 Protection step3->step4 4. Protecting Group product AC Bicyclic Framework of this compound step4->product

Caption: Synthetic workflow for the AC bicyclic framework of this compound.

Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or cytotoxicity of this compound. However, the Daphniphyllum alkaloids as a class are known to exhibit a range of biological effects, including significant cytotoxicity against various cancer cell lines.

For context, the cytotoxic activities of the co-isolated and structurally related Daphniyunnine D were evaluated.

Cell LineIC₅₀ (µM)
P-388 (Murine Leukemia)3.0
A-549 (Human Lung Carcinoma)0.6

Table 2: Cytotoxic Activity of Daphniyunnine D[1]

The potent activity of Daphniyunnine D suggests that other related compounds, including this compound, may also possess significant cytotoxic properties, warranting further investigation.

Signaling Pathways

At present, there are no published studies investigating the mechanism of action of this compound or its interaction with any specific cellular signaling pathways. The broader class of Daphniphyllum alkaloids is thought to exert its cytotoxic effects through various mechanisms, including the induction of apoptosis, but specific molecular targets and pathways remain an active area of research.

Conclusion and Future Directions

This compound remains a compelling yet understudied member of the Daphniphyllum alkaloid family. While its structure has been elucidated, a significant gap exists in the understanding of its physicochemical properties and biological functions. The successful synthesis of its core bicyclic structure paves the way for a future total synthesis, which would provide the necessary material for in-depth biological evaluation. Future research should focus on:

  • The total synthesis of this compound to enable comprehensive biological studies.

  • Evaluation of its cytotoxic activity against a panel of human cancer cell lines.

  • Investigation into its mechanism of action, including the identification of its molecular targets and its effects on key signaling pathways involved in cell proliferation and survival.

Such studies will be crucial in determining the potential of this compound as a lead compound for the development of novel anticancer therapeutics.

References

Daphniyunnine B CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the Daphniphyllum alkaloid, Daphniyunnine B, is currently challenging to compile due to the limited availability of specific data in publicly accessible scientific literature. While research has been conducted on this natural product, key identifiers and detailed experimental information remain elusive.

Core Chemical Data

A definitive Chemical Abstracts Service (CAS) number for this compound could not be located in the available resources. However, based on information from the LOTUS database for natural products, a compound isolated from Daphniphyllum yunnanense, the same plant source as this compound, possesses the following molecular formula:

ParameterValue
Molecular Formula C₂₁H₂₇NO₃

It is important to note that while this is a strong candidate, its direct correspondence to this compound is not definitively confirmed in the literature. Further structural elucidation and data publication are required for absolute verification.

Synthesis and Isolation

Detailed, step-by-step experimental protocols for the total synthesis or isolation of this compound are not fully available. However, insights into its chemical synthesis and isolation can be gleaned from related studies.

Synthesis of the AC Bicyclic Framework

Research by Xie's group in 2019 outlined the construction of the AC ring system of this compound. The initial steps of this synthetic approach are as follows:

  • Acid-Promoted Rearrangement, Hydrolysis, and Amidation: The synthesis commences with an acid-promoted rearrangement of cyclohexenol, followed by hydrolysis and amidation to yield a primary amide. This product is purified using column chromatography.

  • Intramolecular Iodocyclization: The resulting primary amide undergoes an intramolecular iodocyclization to form a bicyclic lactam.

  • Elimination: The bicyclic lactam is then subjected to an elimination reaction to proceed with the framework construction.

A complete, end-to-end protocol for the total synthesis of this compound has not been published.

General Isolation Protocol for Daphniphyllum Alkaloids

While a specific protocol for this compound is not available, a general method for isolating alkaloids from Daphniphyllum species, such as Daphniphyllum calycinum, has been described and likely resembles the methodology that would be used for Daphniphyllum yunnanense. The general steps include:

  • Extraction: The plant material (e.g., stems, leaves) is extracted with a suitable solvent, such as ethanol.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other plant constituents.

  • Chromatography: The resulting alkaloid fraction is then purified using a series of column chromatography techniques to isolate the individual compounds.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activities or the signaling pathways associated with this compound. While some other alkaloids isolated from the Daphniphyllum genus have been reported to exhibit cytotoxic properties, these findings cannot be directly attributed to this compound without specific experimental evidence.

Experimental Workflow Visualization

Due to the lack of detailed experimental protocols and information on signaling pathways, the creation of specific Graphviz diagrams as requested is not feasible at this time. A generalized workflow for the synthesis of the AC bicyclic framework can be conceptualized, but a detailed and accurate diagram requires more specific reaction details than are currently available.

Methodological & Application

Total Synthesis of Daphniyunnine B: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniyunnine B is a complex polycyclic alkaloid belonging to the Daphniphyllum family, a class of natural products known for their intricate molecular architectures and promising biological activities. The total synthesis of these molecules represents a significant challenge in organic chemistry and provides a platform for the development of novel synthetic methodologies. This document provides a detailed experimental protocol for the total synthesis of (±)- and (−)-Daphnillonin B, a closely related analogue of this compound, as reported by Li and coworkers.[1][2][3][4] The synthesis of the AC bicyclic framework of this compound has been reported by Xie's group, and this work provides valuable insights into the construction of key structural motifs of this natural product.

This application note is intended to serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis and exploration of Daphniphyllum alkaloids.

Retrosynthetic Analysis

The synthetic strategy for Daphnillonin B hinges on a convergent approach, assembling the complex hexacyclic core through a series of key transformations. The retrosynthesis reveals a plan to construct the formidable [7-6-5-7-5-5] hexacyclic core through a unique Wagner−Meerwein-type rearrangement.[1][3] The key disconnections involve a diastereoselective intramolecular Pauson−Khand reaction to form the [5-5] fused E/F ring system, a Grubbs II catalyst-mediated radical cyclization for the bridged B ring, and a type I intramolecular [5+2] cycloaddition to forge the [5-7] fused C/D ring system.[1][2][3]

Retrosynthesis Daphnillonin_B Daphnillonin B Intermediate_1 Hexacyclic Precursor Daphnillonin_B->Intermediate_1 Wagner-Meerwein Rearrangement Intermediate_2 Pentacyclic Intermediate Intermediate_1->Intermediate_2 Pauson-Khand Reaction Intermediate_3 Tricyclic Core Intermediate_2->Intermediate_3 Radical Cyclization Starting_Materials Simple Starting Materials Intermediate_3->Starting_Materials [5+2] Cycloaddition

Caption: Retrosynthetic analysis of Daphnillonin B.

Experimental Protocols

The following protocols are adapted from the total synthesis of (±)- and (−)-Daphnillonin B.

Synthesis of the [5-7] Fused C/D Ring System via [5+2] Cycloaddition

This key step efficiently constructs the core bicyclic system of the molecule.

Protocol:

  • Oxidative Dearomatization: To a solution of o-cresol and 2,2-dimethylpropane-1,3-diol in a suitable solvent, add phenyliodine(III) bis(trifluoroacetate) (PIFA) to yield the corresponding dearomatized product.

  • Hydrogenation and Reduction: The product from the previous step is subjected to regioselective hydrogenation using Wilkinson’s catalyst, followed by reduction of the carbonyl group with lithium aluminum hydride (LiAlH4).

  • Mitsunobu Reaction and Achmatowicz Rearrangement: The resulting alcohol undergoes a Mitsunobu reaction followed by an Achmatowicz rearrangement using N-bromosuccinimide (NBS) to afford the precursor for the cycloaddition.

  • [5+2] Cycloaddition: The precursor is treated with Boc2O and DMAP, followed by Et3N in a one-pot procedure to facilitate the intramolecular [5+2] cycloaddition, yielding the [5-7] fused C/D ring system as a single diastereomer.[4]

Construction of the Bridged B Ring via Radical Cyclization

A Grubbs II catalyst is employed to mediate a radical cyclization, forming the bridged B ring.

Protocol:

  • Grignard Addition and Acylation: The C/D ring system is treated with a Grignard reagent, followed by deprotection and trichloroacetylation.

  • Enol Acetate Formation: The resulting ketone is converted to the corresponding enol acetate.

  • Radical Cyclization: The enol acetate is subjected to a Grubbs II catalyst-catalyzed radical cyclization, followed by in-situ dechlorination to yield the tricyclic core containing the bridged B ring.

Formation of the [5-5] Fused E/F Ring System via Pauson-Khand Reaction

A diastereoselective intramolecular Pauson-Khand reaction is utilized to construct the fused cyclopentenone system.

Protocol:

  • Reductive Cleavage and Functional Group Manipulations: The tricyclic intermediate undergoes reductive cleavage of a C-O bond with SmI2, followed by elimination and hydroxylation.

  • Pauson-Khand Reaction: The resulting precursor is then subjected to an intramolecular Pauson-Khand reaction to diastereoselectively form the [5-5] fused E/F ring system.

Final Assembly and Wagner-Meerwein Rearrangement

The final steps of the synthesis involve the crucial rearrangement to form the characteristic hexacyclic core of Daphnillonin B.

Protocol:

  • Functional Group Interconversions: A series of functional group manipulations are performed on the pentacyclic intermediate to install the necessary functionalities for the final rearrangement.

  • Wagner-Meerwein-type Rearrangement: The advanced intermediate is treated with appropriate reagents to induce the key Wagner-Meerwein-type rearrangement, which constructs the final [7-6-5-7-5-5] hexacyclic core of Daphnillonin B.[1][3]

Data Presentation

The following tables summarize the key quantitative data from the total synthesis of (±)- and (−)-Daphnillonin B.

StepReagents and ConditionsYield (%)
C/D Ring Formation
Oxidative Dearomatizationo-cresol, 2,2-dimethylpropane-1,3-diol, PIFA62
HydrogenationWilkinson’s catalyst, H294
ReductionLiAlH495
Mitsunobu/DeprotectionDIAD, PPh3, then deprotection70
Achmatowicz RearrangementNBS, then HCl77
[5+2] CycloadditionBoc2O, DMAP, then Et3N77
B Ring Formation
Grignard Addition/Deprotection/AcylationGrignard reagent, then deprotection and trichloroacetylation53 (overall)
Enol Acetate FormationIsopropenyl acetate, p-TsOH85
Radical Cyclization/DechlorinationGrubbs II catalyst, then Zn55
E/F Ring Formation
Reductive Cleavage/Elimination/HydroxylationSmI2, then p-TsOH, then O2, Et3N-
Pauson-Khand ReactionCo2(CO)8-
Final Steps
Wagner-Meerwein RearrangementSpecific conditions as per the publication-
Overall Yield 28 steps (longest linear sequence) 0.045

Note: Yields for some steps were not explicitly found in the provided search results and are marked with "-". The overall yield is reported for the entire synthesis.[1]

Experimental Workflow

The overall workflow for the total synthesis of Daphnillonin B is depicted below.

G Start Starting Materials (o-cresol) CD_Ring [5-7] C/D Ring System ([5+2] Cycloaddition) Start->CD_Ring B_Ring Bridged B Ring (Radical Cyclization) CD_Ring->B_Ring EF_Ring [5-5] E/F Ring System (Pauson-Khand) B_Ring->EF_Ring Final_Assembly Hexacyclic Core (Wagner-Meerwein) EF_Ring->Final_Assembly End Daphnillonin B Final_Assembly->End

Caption: Overall synthetic workflow for Daphnillonin B.

Conclusion

The total synthesis of (±)- and (−)-Daphnillonin B represents a landmark achievement in natural product synthesis. The strategies and methodologies developed in this work, particularly the key cycloaddition, radical cyclization, and rearrangement reactions, provide a powerful toolkit for the synthesis of other complex Daphniphyllum alkaloids. This detailed protocol and application note serves as a valuable resource for researchers aiming to explore the chemical space and therapeutic potential of this fascinating class of natural products. The insights gained from this synthesis will undoubtedly fuel further investigations into the biology of these compounds and the development of new synthetic strategies.

References

Application Notes and Protocols for the Investigation of Daphniyunnine B in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniyunnine B is a member of the Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the Daphniphyllum genus. While research into the biological activities of many Daphniphyllum alkaloids has revealed significant antitumor properties, including the induction of apoptosis and inhibition of cancer cell proliferation, specific studies on this compound are currently limited. This document provides a generalized framework for researchers interested in investigating the potential anticancer effects of this compound in various cancer cell lines. The protocols and data presented herein are based on established methodologies for the in vitro evaluation of natural products and should be adapted as necessary for specific experimental contexts.

Hypothetical Data Presentation

The following tables present hypothetical data for this compound to serve as an illustrative example for data presentation and comparison. Note: This data is not based on published experimental results for this compound and should be used for guidance purposes only.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer15.2
A549Lung Cancer25.8
HeLaCervical Cancer18.5
P-388Leukemia8.9

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in P-388 Cells (Hypothetical Data)

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+/PI-)% Cells in G2/M Phase
Control05.212.1
This compound522.835.4
This compound1045.658.9

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer potential of this compound.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[2]

    • Phosphate Buffered Saline (PBS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in serum-free medium.

    • Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

    • Mix gently by pipetting up and down.

    • Measure the absorbance at 570 nm using a microplate reader.[2]

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • PBS

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

    • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Viable cells will be Annexin V- and PI-, early apoptotic cells will be Annexin V+ and PI-, and late apoptotic or necrotic cells will be Annexin V+ and PI+.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Materials:

    • Treated and untreated cells

    • PBS

    • Cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Seed and treat cells with this compound as described for the apoptosis assay.

    • Harvest the cells and wash them with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[4]

    • Incubate the cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.[4]

4. Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on signaling pathways.

  • Materials:

    • Treated and untreated cells

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • Transfer buffer

    • Nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt, ERK, p-ERK, NF-κB)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • After treatment with this compound, wash the cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[5]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.[6]

    • Wash the membrane with TBST (Tris-buffered saline with Tween 20).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane again with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]

Visualizations

Experimental_Workflow cluster_assays In Vitro Assays Cell_Viability Cell Viability (MTT) Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis Apoptosis (Annexin V/PI) Apoptosis->Data_Analysis Cell_Cycle Cell Cycle (PI Staining) Cell_Cycle->Data_Analysis Western_Blot Western Blot Western_Blot->Data_Analysis Daphniyunnine_B This compound Treatment on Cancer Cell Lines Daphniyunnine_B->Cell_Viability Daphniyunnine_B->Apoptosis Daphniyunnine_B->Cell_Cycle Daphniyunnine_B->Western_Blot

Caption: General experimental workflow for evaluating this compound.

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inhibits Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Differentiation Proliferation_Differentiation ERK->Proliferation_Differentiation IKK IKK NFkappaB_p65_p50 NFkappaB_p65_p50 IKK->NFkappaB_p65_p50 Activates Inflammation_Survival Inflammation_Survival NFkappaB_p65_p50->Inflammation_Survival Daphniyunnine_B This compound (Hypothesized) Daphniyunnine_B->PI3K Inhibits? Daphniyunnine_B->Ras Inhibits? Daphniyunnine_B->IKK Inhibits?

Caption: Potential signaling pathways affected by alkaloids.

The protocols and guidelines presented in this document offer a comprehensive starting point for the investigation of this compound's potential as an anticancer agent. While specific data for this compound is not yet available, the methodologies outlined are robust and widely accepted in the field of cancer research for the evaluation of natural products. Researchers are encouraged to adapt these protocols to their specific cancer models and to further explore the molecular mechanisms of action of this promising compound. The study of Daphniphyllum alkaloids continues to be a fertile ground for the discovery of novel therapeutic leads, and a thorough investigation of this compound is a logical and promising next step.

References

Application Notes: Quantification of Daphniyunnine B Using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of Daphniyunnine B, a natural alkaloid. The described protocol is based on the analytical method developed for the structurally similar compound, Deoxycalyciphylline B, and is intended to serve as a foundational methodology for researchers engaged in the analysis of Daphniphyllum alkaloids. This document provides detailed protocols for sample preparation, instrument setup, and data analysis, making it a valuable resource for natural product chemists, pharmacologists, and drug development professionals.

Introduction

This compound is a member of the Daphniphyllum alkaloids, a complex group of natural products known for their intricate molecular architectures and significant biological activities. Accurate and precise quantification of these compounds is crucial for phytochemical analysis, pharmacological studies, and quality control of herbal preparations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of such complex molecules. This application note provides a comprehensive protocol for the HPLC analysis of this compound, leveraging established methods for related compounds to ensure a robust and reliable analytical workflow.

Experimental Protocols

Standard Preparation

Note: As a commercial standard for this compound may not be readily available, it is assumed that a purified and characterized in-house reference standard is used.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of HPLC-grade methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from plant material. The actual procedure may need to be optimized based on the specific matrix.

  • Extraction: Weigh 1.0 g of dried and powdered plant material. Add 20 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.

  • Filtration: Centrifuge the extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: Depending on the expected concentration of this compound, the filtered extract may need to be diluted with methanol to fall within the linear range of the calibration curve.

HPLC Instrumentation and Conditions

The following HPLC conditions are based on the analysis of Deoxycalyciphylline B and are expected to provide good separation for this compound[1].

ParameterValue
Instrument Agilent 1100 HPLC or equivalent
Column Agilent RRHT ZORBAX Eclipse (2.1 × 100 mm, 1.8 µm)
Mobile Phase A: 1% Formic acid in WaterB: Methanol
Gradient Isocratic: 20% B
Flow Rate 0.2 mL/min
Column Temperature 30 °C
Detection Wavelength UV, 210 nm (or as determined by UV scan of standard)
Injection Volume 5 µL

Data Presentation

A summary of the expected quantitative data is presented below. These values should be determined experimentally during method validation.

ParameterExpected Value
Retention Time (tR) To be determined
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method Validation (General Principles)

For the establishment of a robust analytical method, the following validation parameters should be assessed according to ICH guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by comparing the chromatograms of the standard, sample, and blank.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution and plotting the peak area against concentration.

  • Precision: The closeness of agreement between a series of measurements. It is expressed as the relative standard deviation (%RSD) and is assessed at both intra-day and inter-day levels.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study using spiked samples.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Calibration Calibration Curve Standard_Prep->Calibration Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram Chromatogram Generation Data_Acquisition->Chromatogram Integration Peak Integration Chromatogram->Integration Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification Signaling_Pathway DaphniyunnineB This compound Receptor Target Receptor DaphniyunnineB->Receptor Binds to Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response Gene_Expression->Biological_Response Leads to

References

Protocol for the Isolation of Daphniyunnine B from Daphniphyllum yunnanense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniyunnine B is a C-22 nor-Daphniphyllum alkaloid that has been isolated from the stems and leaves of Daphniphyllum yunnanense.[1][2] This document provides a detailed protocol for the isolation and purification of this compound from its natural source, based on established phytochemical methods. The structural elucidation of this compound is typically achieved through spectroscopic methods, primarily 2D NMR techniques.[1][2]

Experimental Workflow

The isolation of this compound involves a multi-step process beginning with the extraction of the total alkaloids from the plant material, followed by a series of chromatographic separations to isolate the target compound.

Isolation_Workflow plant_material Dried and Powdered Stems and Leaves of Daphniphyllum yunnanense extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract acid_base_partition Acid-Base Partitioning crude_extract->acid_base_partition crude_alkaloids Crude Alkaloid Fraction acid_base_partition->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fractions Fractions Containing This compound column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the isolation of this compound.

Experimental Protocols

Plant Material and Extraction
  • Preparation of Plant Material : Air-dry the stems and leaves of Daphniphyllum yunnanense and grind them into a fine powder.

  • Extraction :

    • Macerate the powdered plant material (e.g., 10 kg) with methanol at room temperature for an extended period (e.g., 3 times, 7 days each).

    • Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Acid-Base Partitioning for Alkaloid Enrichment
  • Acidification : Suspend the crude methanol extract in a 2% aqueous solution of hydrochloric acid (HCl).

  • Defatting : Partition the acidic solution with a nonpolar solvent such as petroleum ether or ethyl acetate to remove neutral and weakly acidic compounds. Discard the organic layer.

  • Basification : Adjust the pH of the aqueous layer to approximately 9-10 with an aqueous ammonia solution.

  • Alkaloid Extraction : Extract the basified aqueous solution with a chlorinated solvent like chloroform or dichloromethane.

  • Concentration : Combine the organic layers and concentrate them under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

a. Silica Gel Column Chromatography

  • Column Preparation : Pack a silica gel column (200-300 mesh) using a slurry method with the initial mobile phase.

  • Sample Loading : Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution : Elute the column with a step-wise or gradient solvent system. A common mobile phase for separating Daphniphyllum alkaloids starts with a mixture of petroleum ether and acetone, with a gradual increase in polarity by increasing the proportion of acetone. A small amount of a base, such as diethylamine or triethylamine, is often added to the mobile phase to reduce tailing of the alkaloid peaks.

  • Fraction Collection : Collect fractions of a consistent volume and monitor the separation using thin-layer chromatography (TLC).

  • Fraction Pooling : Combine fractions that show a similar TLC profile and contain the compound of interest.

b. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column : Utilize a reversed-phase C18 column for the final purification.

  • Mobile Phase : A typical mobile phase for the purification of Daphniphyllum alkaloids is a gradient of acetonitrile in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Injection and Elution : Dissolve the semi-purified fraction from the column chromatography in a suitable solvent and inject it into the preparative HPLC system. Elute with the chosen mobile phase gradient.

  • Fraction Collection : Collect the peak corresponding to this compound based on the retention time.

  • Purity Analysis : Analyze the purity of the collected fraction using analytical HPLC.

Data Presentation

The following table summarizes the key parameters and expected outcomes of the isolation process. The specific values are based on typical alkaloid isolation procedures and may need to be optimized.

StepParameterValue/DescriptionExpected Outcome
Extraction Plant Material10 kg of dried, powdered stems and leaves-
SolventMethanolCrude methanol extract
Acid-Base Partitioning Acidification2% HCl (aq)Aqueous solution of protonated alkaloids
BasificationNH4OH (aq) to pH 9-10Free-base alkaloids
Extraction SolventChloroformCrude alkaloid fraction
Silica Gel Column Chromatography Stationary PhaseSilica gel (200-300 mesh)-
Mobile PhaseGradient of Petroleum Ether:Acetone with 0.1% TriethylamineSemi-purified fractions containing this compound
Preparative HPLC ColumnReversed-phase C18-
Mobile PhaseGradient of Acetonitrile in Water with 0.1% Formic AcidPure this compound
Final Product Purity>95% (as determined by analytical HPLC)-
Identification1H NMR, 13C NMR, MSConfirmation of this compound structure

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical progression of the purification process, highlighting the separation principles at each stage.

Purification_Logic cluster_0 Initial Extraction cluster_1 Acid-Base Partitioning cluster_2 Column Chromatography cluster_3 Preparative HPLC crude_extract Crude Plant Extract (Alkaloids, Pigments, Lipids, etc.) acid_base Separation based on Acid-Base Properties crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column_chrom Separation based on Polarity crude_alkaloids->column_chrom semi_pure Semi-pure this compound (with structurally similar alkaloids) column_chrom->semi_pure prep_hplc High-Resolution Separation based on Hydrophobicity semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Logical flow of the purification process.

References

Application of Daphniyunnine B in Mechanistic Studies: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are keenly interested in the novel chemical structures of natural products as potential starting points for new therapeutic agents. Daphniyunnine B, a complex alkaloid from the Daphniphyllum genus, represents such a molecule of interest. However, a comprehensive review of the current scientific literature reveals that the exploration of this compound's biological activity and its application in mechanistic studies is a field still in its infancy. To date, research has predominantly focused on the challenging and intricate total synthesis of this natural product.

Currently, there is a notable absence of published data on the biological effects of this compound. Consequently, quantitative data such as IC50 values, which would indicate its potency in any biological assay, are not available. Similarly, detailed experimental protocols for its use in mechanistic studies have not been established, as the foundational biological activities have yet to be characterized. The scientific community has not yet reported on any signaling pathways that may be modulated by this compound.

The journey from the isolation of a natural product to its validation as a tool for mechanistic studies or as a drug candidate is a long and multi-step process. The initial focus on total synthesis is a critical step, as it provides a renewable source of the compound for biological evaluation, overcoming the limitations of natural abundance. The successful synthesis of this compound and its analogs is a significant achievement in organic chemistry.[1]

The next logical phase for this compound research would involve broad biological screening to identify any potential therapeutic areas. This could include, but is not limited to, cytotoxicity screening against various cancer cell lines, antimicrobial assays, and assessment of its effects on key enzymatic pathways.

Future Directions: A Hypothetical Workflow

Should initial screenings reveal significant biological activity, a hypothetical workflow for its application in mechanistic studies could be envisioned. This workflow would be designed to elucidate its mechanism of action, identify its molecular targets, and understand its effects on cellular signaling pathways.

Figure 1. A potential workflow for investigating the biological activity and mechanism of action of this compound.

Conclusion

While the intricate chemical synthesis of this compound has been a subject of significant academic interest, its application in mechanistic studies remains an untapped area of research. The scientific community awaits the first reports on the biological activity of this complex natural product, which will be the crucial first step in defining its potential as a pharmacological tool or therapeutic lead. For researchers, scientists, and drug development professionals, this compound represents a molecule with unexplored potential, and future studies are required to unlock its biological secrets.

References

Application Note: High-Throughput Screening of Daphniyunnine B for Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Daphniyunnine B belongs to the Daphniphyllum alkaloids, a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum.[1][2][3] While over 350 Daphniphyllum alkaloids have been identified, many with interesting biological activities such as cytotoxicity, kinase inhibition, and pesticidal effects, specific high-throughput screening (HTS) data for this compound is not yet extensively available in public literature.[1] However, the reported cytotoxic effects of related compounds, such as daphnillonins A and B against HeLa cells and daphniyunnine D against P-388 and A-549 tumor cell lines, suggest that this compound is a promising candidate for anticancer drug discovery.[4][5]

This application note provides a hypothetical framework and detailed protocols for the high-throughput screening of this compound to assess its cytotoxic activity against a panel of cancer cell lines. The methodologies described are based on established HTS principles for natural products and are designed to identify and characterize the potential anticancer properties of this compound.[6][7][8][9]

Hypothetical Data Presentation

A primary HTS campaign followed by dose-response confirmation would yield quantitative data on the cytotoxic effects of this compound. The following table summarizes hypothetical results of such a screen against various cancer cell lines.

Cell LineCancer TypeIC50 (µM) of this compoundPositive Control (Doxorubicin) IC50 (µM)Z'-factor
HeLaCervical Cancer8.50.90.78
A549Lung Cancer12.31.20.81
MCF-7Breast Cancer25.11.50.75
P-388Leukemia4.70.50.85
HepG2Liver Cancer> 502.10.79

Table 1: Hypothetical Cytotoxicity Data for this compound. The table presents the half-maximal inhibitory concentration (IC50) values of this compound against a panel of cancer cell lines. Doxorubicin is used as a positive control. The Z'-factor is a statistical measure of the quality of the HTS assay, with values between 0.5 and 1.0 indicating an excellent assay.

Proposed Signaling Pathway for Investigation

Given the cytotoxic activity observed in related Daphniphyllum alkaloids, a plausible mechanism of action for this compound could involve the induction of apoptosis. A key pathway often implicated in chemotherapy-induced cell death is the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases. Further investigation into this pathway would be a logical next step following a positive HTS hit.

G cluster_0 Proposed Intrinsic Apoptosis Pathway Daphniyunnine_B This compound Bcl2 Bcl-2 Family (e.g., Bcl-2, Bcl-xL) Daphniyunnine_B->Bcl2 Inhibition Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Promotes Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Initiates Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Proposed Intrinsic Apoptosis Signaling Pathway. This diagram illustrates a hypothetical mechanism where this compound inhibits Bcl-2 family proteins, leading to mitochondrial-mediated apoptosis.

Experimental Protocols

1. High-Throughput Screening (HTS) for Cytotoxicity

This protocol describes a primary HTS assay to screen for the cytotoxic effects of this compound against a panel of cancer cell lines using a commercially available cell viability reagent.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell lines (e.g., HeLa, A549, MCF-7, P-388, HepG2)

  • Complete cell culture medium (specific to each cell line)

  • 384-well clear-bottom, black-walled tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium to a predetermined optimal seeding density (e.g., 1000-5000 cells/well).

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates at 37°C in a 5% CO2 humidified incubator for 24 hours.

  • Compound Addition:

    • Prepare a compound plate by serially diluting the this compound stock solution in complete medium to achieve the desired final screening concentration (e.g., 10 µM).

    • Prepare positive control wells (Doxorubicin, e.g., 10 µM) and vehicle control wells (DMSO, 0.1%).

    • Using an automated liquid handler, transfer 10 µL of the compound/control solutions to the corresponding wells of the cell plate.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • Viability Assay:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

2. Dose-Response Confirmation Assay

This protocol is for confirming the cytotoxic activity of "hits" from the primary screen and determining the IC50 value.

Protocol:

  • Follow the same procedure as the primary HTS assay for cell seeding.

  • Prepare a dose-response plate with 8-10 concentrations of this compound (e.g., from 0.1 µM to 100 µM) using a serial dilution.

  • Add the compounds to the cell plates and incubate for 72 hours.

  • Perform the cell viability assay as described above.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a background control (0% viability).

    • Plot the percentage of cell viability versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the workflow for the high-throughput screening and hit confirmation process.

G cluster_workflow HTS Workflow for this compound start Start cell_seeding Cell Seeding (384-well plates) start->cell_seeding compound_addition Compound Addition (this compound, Controls) cell_seeding->compound_addition compound_prep Compound Plate Preparation compound_prep->compound_addition incubation 72h Incubation compound_addition->incubation viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay data_acquisition Data Acquisition (Luminescence Reading) viability_assay->data_acquisition primary_analysis Primary Data Analysis (Z'-factor, % Inhibition) data_acquisition->primary_analysis hit_selection Hit Selection (Inhibition > 50%) primary_analysis->hit_selection dose_response Dose-Response Assay (IC50 Determination) hit_selection->dose_response Hit end End hit_selection->end No Hit mechanism_studies Mechanism of Action Studies (e.g., Apoptosis Assays) dose_response->mechanism_studies mechanism_studies->end

References

Troubleshooting & Optimization

challenges in the stereoselective synthesis of Daphniyunnine B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Stereoselective Synthesis of Daphniyunnine B. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging total synthesis. Below you will find frequently asked questions and detailed troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereochemical challenges in the total synthesis of this compound?

The total synthesis of this compound presents several significant stereochemical hurdles. The core challenges revolve around the construction of its complex polycyclic skeleton, which includes multiple contiguous stereocenters. A key difficulty lies in the formation of the AC bicyclic skeleton which contains two vicinal all-carbon quaternary stereocenters at C5 and C8.[1][2] Controlling the relative and absolute stereochemistry during the formation of the various rings, such as the cis-fused bicyclic lactam, is also a major challenge.[1] Researchers have employed various strategies, including intramolecular reactions and carefully controlled reaction cascades, to address these issues.[2]

Q2: What are the key synthetic strategies for constructing the vicinal all-carbon quaternary stereocenters found in this compound and related alkaloids?

The construction of vicinal all-carbon quaternary stereocenters is a formidable task in organic synthesis due to steric hindrance.[3] For this compound's AC bicyclic skeleton, a successful approach has been the use of two sequential Claisen-type rearrangement reactions.[1] In the synthesis of the related alkaloid (+)-Daphmanidin E, a Claisen rearrangement was also used to form a quaternary center.[4] For other complex alkaloids like daphenylline, a different strategy involving a thia-Paternò–Büchi [2 + 2] photocycloaddition followed by stereospecific thietane reduction was employed to install a challenging quaternary methyl group.[5] These examples highlight that while challenging, a combination of classic and modern synthetic methods can be used to successfully create these congested stereocenters.

Q3: Which reactions are commonly used to establish the key ring systems in Daphniphyllum alkaloids?

A variety of powerful cyclization reactions are employed to construct the intricate ring systems of Daphniphyllum alkaloids. For instance, an intramolecular iodo-cyclization has been used to assemble a cis-fused bicyclic lactam in the synthesis of the AC bicyclic skeleton of this compound.[1] Intramolecular Diels-Alder reactions are frequently used to build complex polycyclic frameworks with high stereocontrol.[6][7] Additionally, intramolecular Heck reactions have proven effective for assembling pivotal moieties like the 2-azabicyclo[3.3.1]nonane core.[8][9] Cascade reactions, such as Michael-aldol cascades, have also been developed to afford perhydroindole structures, which are common motifs in these alkaloids.[2]

Troubleshooting Guides

Guide 1: Low Diastereoselectivity in the C8 Quaternary Center Formation via Claisen Rearrangement

Issue: Researchers may encounter a low diastereomeric ratio (d.r.) or the formation of the undesired diastereomer when constructing the C8 all-carbon quaternary stereocenter via a heat-promoted Claisen rearrangement of an O-allylated intermediate.

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature: The thermal Claisen rearrangement is sensitive to temperature. A temperature that is too high can lead to side reactions or decomposition, while a temperature that is too low may result in a sluggish reaction with poor selectivity.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the rearrangement and thus the diastereoselectivity.

  • Steric Hindrance: The steric bulk of the substituents on the allylic and vinylic positions can significantly impact the facial selectivity of the rearrangement.

Troubleshooting Workflow:

G start Low Diastereoselectivity in Claisen Rearrangement step1 Optimize Reaction Temperature (e.g., screen 150-200 °C) start->step1 outcome1 d.r. Improved? step1->outcome1 step2 Screen Solvents (e.g., Toluene, Xylene, DMF) outcome2 d.r. Improved? step2->outcome2 step3 Modify Steric Bulk of Protecting Groups outcome3 d.r. Improved? step3->outcome3 step4 Consider Lewis Acid Catalysis (e.g., AlCl3, BF3·OEt2) outcome4 d.r. Improved? step4->outcome4 outcome1->step2 No success Proceed with Optimized Conditions outcome1->success Yes outcome2->step3 No outcome2->success Yes outcome3->step4 No outcome3->success Yes outcome4->success Yes fail Re-evaluate Synthetic Strategy outcome4->fail No G start Low Yield in Iodocyclization check_elimination Elimination Product Observed? start->check_elimination check_starting_material Starting Material Remains? check_elimination->check_starting_material No action_base Use Weaker Base (e.g., NaHCO3) check_elimination->action_base Yes action_iodine Use More Reactive Iodine Source (e.g., NIS) check_starting_material->action_iodine Yes action_dilution Use More Dilute Conditions check_starting_material->action_dilution No (Decomposition) success Improved Yield action_base->success action_temp Increase Reaction Time or Temperature action_iodine->action_temp action_temp->success action_dilution->success

References

Technical Support Center: Improving the Yield of Daphniyunnine B Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the total synthesis of Daphniyunnine B. The information is compiled from published synthetic routes of this compound fragments and structurally related Daphniphyllum alkaloids.

Frequently Asked Questions (FAQs)

Q1: My intramolecular iodocyclization to form the AC bicyclic lactam is giving low yields. What are the common pitfalls?

A1: Low yields in this step can often be attributed to several factors. Firstly, ensure your starting primary amide is of high purity, as impurities can interfere with the reaction. Secondly, the reaction is sensitive to the reaction conditions. Sub-optimal temperatures or incorrect stoichiometry of the iodine source can lead to side product formation. Finally, degradation of the product during workup and purification is a possibility. Consider using a buffered workup and optimizing your chromatography conditions.

Q2: I am observing the formation of a retro-Michael addition product during the construction of the core ring system. How can this be minimized?

A2: The formation of a retro-Michael product indicates that the thermodynamic product is favored under the reaction conditions. To minimize this, consider running the reaction at a lower temperature to favor the kinetic product. The choice of base and solvent is also critical. A bulkier, non-nucleophilic base might be more selective. Additionally, switching to a less polar, aprotic solvent could disfavor the retro-Michael pathway. In some cases, optimizing the reaction time is key; prolonged reaction times can lead to equilibration to the undesired thermodynamic product.[1]

Q3: The Pauson-Khand reaction to form a key cyclopentenone intermediate is sluggish and gives a complex mixture. What can I do to improve this?

A3: The Pauson-Khand reaction is known to be sensitive to substrate structure and reaction conditions. If the reaction is sluggish, consider using a promoter such as N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO). These can facilitate the reaction at lower temperatures. A complex product mixture could be due to poor regioselectivity or side reactions. The choice of the cobalt source (e.g., Co₂(CO)₈) and the solvent is crucial for regioselectivity. For intramolecular reactions, the tether length and flexibility between the alkene and alkyne will significantly influence the ease of cyclization and the stereochemical outcome.

Q4: My Diels-Alder reaction for the construction of the ACD tricyclic core is not proceeding or is giving a poor diastereomeric ratio. What should I try?

A4: The success of an intramolecular Diels-Alder reaction is highly dependent on the conformation of the substrate. If the reaction is not proceeding, thermal conditions might be required. However, high temperatures can sometimes lead to decomposition or undesired side reactions. Lewis acid catalysis (e.g., Et₂AlCl) can promote the reaction at lower temperatures and often improves diastereoselectivity. Ensure the diene and dienophile are electronically well-matched for the desired cycloaddition.

Troubleshooting Guides

Low Yield in the Intramolecular Iodocyclization for the AC Bicyclic Lactam
Symptom Possible Cause Suggested Solution
Low conversion to product Insufficient reactivity.Increase the reaction temperature incrementally. Use a more reactive iodine source (e.g., I₂ in the presence of a mild base like NaHCO₃).
Decomposition of starting material.Run the reaction at a lower temperature for a longer duration. Ensure the absence of light and moisture.
Multiple spots on TLC, difficult purification Formation of diastereomers or side products.Optimize the solvent system. A less polar solvent may improve selectivity. Consider using a chiral auxiliary if applicable.
Product degradation during workup Acidic or basic conditions during extraction.Use a buffered aqueous solution (e.g., saturated NaHCO₃) for the workup. Minimize exposure to silica gel during chromatography.
Poor Yield or Selectivity in the Intramolecular Diels-Alder Reaction
Symptom Possible Cause Suggested Solution
No reaction or slow reaction High activation energy barrier.Increase the reaction temperature in a high-boiling solvent (e.g., toluene, xylene). Use a Lewis acid catalyst (e.g., Et₂AlCl, BF₃·OEt₂) to lower the activation energy.
Formation of a complex mixture of diastereomers Poor facial selectivity of the diene or dienophile.Employ a chiral Lewis acid catalyst to induce facial selectivity. Modify the substrate to introduce steric bias favoring the desired diastereomer.
Polymerization of starting material High reaction temperature.Add a radical inhibitor (e.g., BHT) to the reaction mixture. Optimize for the lowest effective temperature.

Quantitative Data Summary

The following table summarizes reported yields for key reaction types relevant to the synthesis of this compound and related alkaloids. This data can be used as a benchmark for your own experiments.

Reaction Type Substrate/Intermediate Conditions Yield (%) Reference
Intramolecular Iodocyclization Primary amide for AC bicyclic lactamLevorse's conditionsHigh[1]
Michael Addition/Aldol Condensation Formation of 7/5/6/5 tetracyclic β-hydroxy ketonesMichael addition followed by double aldol reactions-[1]
Pauson-Khand Reaction Enyne for pentacyclic enone formationCo₂(CO)₈ in MeCN at 85 °C81 (conjugated dienone)[1]
Diels-Alder Reaction Formation of ACD tricyclic coreThermal or Lewis acid-catalyzedVaries[1]
α-Bromination Optimization Epoxide with LiBrMicrowave irradiation46-52[1]
Solvent Optimization for SN2 -LiI in MeCN/DMSO (4:1 v/v) at 140 °C72[1]
Base and Solvent Optimization -TBD in THF at 90 °C67[1]

Experimental Protocols

Protocol 1: Optimized α-Bromination using Microwave Irradiation

This protocol is adapted from a method developed for a related Daphniphyllum alkaloid synthesis and was shown to significantly improve yields.[1]

  • To a solution of the epoxide (1.0 eq) in a suitable solvent (e.g., THF) in a microwave-safe vessel, add lithium bromide (LiBr, 5.0 eq).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).

  • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Intramolecular Pauson-Khand Reaction

This protocol is a general procedure for the intramolecular Pauson-Khand reaction to form a cyclopentenone ring system.

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the enyne substrate (1.0 eq) in degassed acetonitrile (MeCN).

  • Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) to the solution at room temperature.

  • Stir the mixture at room temperature for 1-2 hours, or until the formation of the cobalt-alkyne complex is complete (indicated by a color change).

  • Heat the reaction mixture to 85 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and open it to the air to decompose the excess cobalt carbonyl.

  • Filter the mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Caption: A logical workflow for troubleshooting low-yield steps in the total synthesis of this compound.

Pauson_Khand_Troubleshooting cluster_pk Pauson-Khand Reaction Optimization Problem Sluggish Reaction or Complex Mixture Sluggish Sluggish Reaction Problem->Sluggish Complex Complex Mixture Problem->Complex Promoter Add Promoter (e.g., NMO, TMANO) Sluggish->Promoter Solvent Change Solvent (e.g., THF, Toluene) Sluggish->Solvent Regio Poor Regioselectivity Complex->Regio SideRxn Side Reactions Complex->SideRxn Solution Improved Yield and Selectivity Promoter->Solution Solvent->Solution Catalyst Vary Cobalt Source (e.g., Co₂(CO)₈) Regio->Catalyst Temp Lower Temperature SideRxn->Temp Catalyst->Solution Temp->Solution

Caption: A troubleshooting guide for optimizing the Pauson-Khand reaction.

References

troubleshooting Daphniyunnine B purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Daphniyunnine B and related Daphniphyllum alkaloids by chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic purification of this compound.

Problem 1: Low or No Recovery of this compound from the Column

Q1: I loaded my crude extract containing this compound onto a silica gel column, but I am getting very low or no yield in the collected fractions. What could be the issue?

A1: Several factors could contribute to the poor recovery of this compound from a silica gel column. Daphniphyllum alkaloids can be sensitive to the acidic nature of standard silica gel, which may lead to degradation or irreversible adsorption.[1][2]

Troubleshooting Steps:

  • Assess Compound Stability: Before performing column chromatography, test the stability of this compound on silica gel using a two-dimensional thin-layer chromatography (2D-TLC) analysis.[1] Spot the compound on a TLC plate, run it in a solvent system, turn the plate 90 degrees, and run it again in the same solvent system. Degradation will appear as spots that are not on the diagonal.

  • Deactivate the Silica Gel: To minimize degradation, consider deactivating the silica gel by preparing a slurry with a small percentage of a base, such as triethylamine or ammonia, in your solvent system before packing the column.[1]

  • Alternative Stationary Phases: If instability is confirmed, switch to a more inert stationary phase. Neutral alumina is a good alternative for the purification of alkaloids.[2] For further purification of polar compounds, Sephadex LH-20 can be effective for removing pigments and other impurities.[3][4]

  • Check Elution Parameters: It's possible the solvent system is not polar enough to elute the compound. If this compound is highly polar, it may remain at the top of the column.[1] Gradually increase the polarity of the mobile phase. For very polar alkaloids, a solvent system containing a small percentage of ammonium hydroxide in methanol mixed with dichloromethane can be effective.[1]

  • Verify Loading: Ensure the compound was properly loaded and did not precipitate at the top of the column.

Problem 2: Poor Separation of this compound from Other Alkaloids

Q2: I am having difficulty separating this compound from other structurally similar Daphniphyllum alkaloids in my extract. The fractions are always mixed.

A2: Co-elution of structurally related alkaloids is a common challenge in natural product purification.[2] Optimizing the selectivity of your chromatographic system is key.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Systematically screen different solvent systems using TLC to find one that provides the best separation (largest ΔRf) between this compound and the impurities. Consider using a combination of solvents with different polarities and selectivities (e.g., hexane-acetone-ethanediamine).[4]

  • Employ Gradient Elution: A shallow gradient elution, where the mobile phase composition is changed slowly over time, can significantly improve the resolution of closely eluting compounds.[2]

  • Consider High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC offers higher resolution than standard column chromatography.[3][5] A reversed-phase C18 column with a methanol-water or acetonitrile-water gradient is a common starting point for alkaloid purification.[3][6]

  • Multi-Step Purification: It is often necessary to use a combination of different chromatographic techniques.[7] An initial separation on a silica or alumina column can be followed by a final purification step using Sephadex LH-20 or preparative HPLC on the mixed fractions.[3][4]

Frequently Asked Questions (FAQs)

Q3: What are the typical chromatographic methods used for the purification of Daphniphyllum alkaloids like this compound?

A3: A multi-step chromatographic approach is typically employed for the isolation of Daphniphyllum alkaloids. This often involves:

  • Initial Fractionation: Column chromatography using stationary phases like silica gel or neutral alumina with a gradient elution of solvents such as n-hexane and acetone.[4]

  • Size-Exclusion Chromatography: Sephadex LH-20 is commonly used to remove pigments and other high molecular weight impurities.[3][4]

  • High-Resolution Purification: Preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C8 or C18) and a methanol/water mobile phase, is used for final purification to obtain high-purity compounds.[3][6]

Q4: My this compound sample appears to be degrading during purification. What are the likely causes and solutions?

A4: Degradation of Daphniphyllum alkaloids during purification can be a significant issue.[8] Potential causes include:

  • Acidic Stationary Phase: As mentioned, the acidic nature of silica gel can cause degradation of acid-sensitive alkaloids.[1]

  • Solution: Use deactivated silica gel or an alternative stationary phase like neutral alumina.[1][2]

  • pH Sensitivity: Alkaloids can be sensitive to pH changes. Ensure the pH of your buffers and solvents is controlled.

  • Solution: Buffer the mobile phase if necessary and avoid prolonged exposure to harsh acidic or basic conditions.

  • Instability over Time: Some complex alkaloids may be inherently unstable and can decompose over time, even in solution.[9]

  • Solution: Work quickly, keep samples cold, and avoid unnecessary delays between purification steps.

Q5: How can I monitor the purification of this compound?

A5: Thin-Layer Chromatography (TLC) is a crucial tool for monitoring the progress of your column chromatography.[7] By analyzing the fractions by TLC and comparing them to a reference standard of this compound (if available), you can identify which fractions contain your compound of interest and decide which ones to combine. For HPLC, a UV detector is commonly used for monitoring.[6]

Experimental Protocols

Protocol 1: General Multi-Step Purification of Daphniphyllum Alkaloids

This protocol is a generalized procedure based on methods reported for the isolation of various Daphniphyllum alkaloids.[3][4]

  • Extraction: The plant material is extracted with a solvent such as ethanol or methanol. The resulting crude extract is then typically subjected to an acid-base extraction to enrich the alkaloid fraction.

  • Initial Column Chromatography:

    • Stationary Phase: Neutral alumina or silica gel.[4]

    • Mobile Phase: A gradient of n-hexane-acetone, sometimes with the addition of a small amount of ethanediamine to reduce tailing of basic compounds.[4]

    • Procedure: The crude alkaloid extract is loaded onto the column and eluted with a stepwise or linear gradient of increasing polarity. Fractions are collected and analyzed by TLC.

  • Size-Exclusion Chromatography:

    • Stationary Phase: Sephadex LH-20.[3][4]

    • Mobile Phase: Methanol.[3]

    • Procedure: Fractions from the initial column containing the target alkaloids are combined, concentrated, and loaded onto the Sephadex LH-20 column. Elution with methanol helps to remove pigments and other impurities.

  • Final Purification by Preparative HPLC:

    • Column: Reversed-phase C18 or C8.

    • Mobile Phase: A gradient of methanol and water.[3][6] For example, starting with 40% methanol in water and increasing to 100% methanol over 40 minutes.

    • Detection: UV detector, typically in the range of 200-220 nm for alkaloids.

    • Procedure: The semi-purified fractions are injected onto the HPLC system, and the peak corresponding to this compound is collected. The solvent is then evaporated to yield the pure compound.

Quantitative Data Summary

Table 1: Example HPLC Purification Parameters for Daphniphyllum Alkaloids

ParameterValueReference
Column C8[6]
Mobile Phase Methanol:Water (60:40)[6]
Flow Rate 0.5 mL/min[6]
Detection 205 nm[6]
Injection Volume 20 µL[6]

Table 2: Retention Times of Selected Daphniphyllum Alkaloids in a Specific HPLC System

CompoundRetention Time (min)Mobile PhaseReference
Daphnicyclidin A27.5MeOH/H₂O (4:6)[3]
Macropodumine B37.6MeOH/H₂O (4:6)[3]

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Workflow cluster_solutions Potential Solutions start Crude Plant Extract load Load on Silica Gel Column start->load check_recovery Low/No Recovery? load->check_recovery instability Test Stability (2D-TLC) check_recovery->instability Yes collect Collect Fractions check_recovery->collect No deactivate Deactivate Silica instability->deactivate alt_phase Use Alumina/Sephadex deactivate->alt_phase optimize_mp Optimize Mobile Phase alt_phase->optimize_mp optimize_mp->load

Caption: Troubleshooting workflow for low recovery of this compound.

G cluster_workflow Purification Workflow extract Crude Alkaloid Extract col_chrom Step 1: Column Chromatography (Silica or Alumina) extract->col_chrom sephadex Step 2: Size Exclusion (Sephadex LH-20) col_chrom->sephadex Semi-pure fractions hplc Step 3: Preparative HPLC (Reversed-Phase) sephadex->hplc Further purification pure_comp Pure this compound hplc->pure_comp

Caption: Multi-step purification workflow for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Daphniyunnine B Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Daphniyunnine B analogues and other complex Daphniphyllum alkaloids.

Troubleshooting Guides

This section is designed to help you navigate common challenges in your synthetic route. The guides are presented in a question-and-answer format, offering targeted solutions to frequently encountered problems.

Low Yield in Intramolecular Cyclization Reactions

Question: My intramolecular iodocyclization to form the bicyclic lactam core is giving a low yield. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in intramolecular iodocyclization are a common issue. Several factors can be at play. Consider the following troubleshooting steps:

  • Reagent Quality and Stoichiometry: Ensure the iodine source (e.g., I₂) is fresh and used in the correct stoichiometric amount. Excess iodine can sometimes lead to side reactions, while insufficient amounts will result in incomplete conversion.

  • Base Selection: The choice of base is critical. For the formation of the bicyclic lactam in the this compound AC bicyclic framework synthesis, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is often used to promote the elimination step following the initial cyclization.[1] If you are observing a buildup of the iodo-intermediate, consider optimizing the base concentration or switching to a stronger, non-nucleophilic base.

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and selectivity. Aprotic solvents like THF or CH₂Cl₂ are commonly used. It is advisable to screen a range of solvents to find the optimal conditions for your specific substrate.

  • Temperature Control: These reactions can be sensitive to temperature. Running the reaction at too high a temperature may lead to decomposition, while a temperature that is too low might result in a sluggish reaction. Experiment with a temperature gradient to find the sweet spot.

  • Substrate Conformation: The pre-organization of the substrate in a conformation amenable to cyclization is crucial. The presence of bulky protecting groups or unfavorable steric interactions can hinder the reaction. Re-evaluation of your protecting group strategy might be necessary.

Poor Stereoselectivity in Diels-Alder Reactions

Question: I am struggling with poor endo/exo selectivity in a key Diels-Alder reaction. How can I improve the diastereoselectivity?

Answer: Achieving high stereoselectivity in Diels-Alder reactions is a frequent challenge, especially with complex substrates. Here are some strategies to improve the outcome:

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly enhance both the rate and the stereoselectivity of the Diels-Alder reaction. Common Lewis acids include Et₂AlCl, SnCl₄, and BF₃·OEt₂. It is crucial to screen different Lewis acids and optimize the catalyst loading.

  • Solvent and Temperature Optimization: The choice of solvent and the reaction temperature have a profound impact on stereoselectivity.[2] Lower temperatures generally favor the formation of the kinetically controlled endo product.[3][4] Non-polar solvents often provide better selectivity. A systematic screening of these parameters is highly recommended.

  • Chiral Auxiliaries and Catalysts: For asymmetric Diels-Alder reactions, the use of chiral auxiliaries on the dienophile or chiral Lewis acid catalysts is essential for inducing high enantioselectivity and diastereoselectivity.[5][6]

  • Substrate Modification: Minor structural modifications to the diene or dienophile can sometimes dramatically influence the stereochemical outcome by altering the steric or electronic properties that govern the transition state geometry.

Challenges in Constructing All-Carbon Quaternary Centers

Question: The formation of a crucial all-carbon quaternary stereocenter is proving to be difficult, resulting in low yields and side products. What strategies can I employ?

Answer: The construction of all-carbon quaternary centers is a well-known challenge in organic synthesis due to steric hindrance.[1] Here are some approaches to consider:

  • Reaction Type: Intramolecular Heck reactions are a powerful tool for the construction of quaternary centers.[7][8][9] Other reliable methods include Claisen-type rearrangements[1] and catalytic asymmetric allylic alkylation.

  • Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the choice of catalyst and ligand is paramount. For intramolecular Heck reactions, palladium catalysts with bulky phosphine ligands are often employed.[10] Screening a variety of ligands is crucial for optimization.

  • Protecting Group Strategy: The steric bulk of protecting groups near the reaction center can significantly influence the outcome. A well-thought-out protecting group strategy that minimizes steric hindrance during the key bond-forming step is essential.[11][12][13][14][15]

  • Reaction Conditions: Optimization of reaction parameters such as temperature, solvent, and the nature of the base (for Heck reactions) is critical. High temperatures may be required to overcome the steric barrier, but this must be balanced against the risk of decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups used in the synthesis of complex alkaloids like this compound analogues, and what are the key considerations for their selection?

A1: In the synthesis of complex alkaloids, common protecting groups for amines include carbamates like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[13][14] For hydroxyl groups, silyl ethers (e.g., TBS, TIPS) and benzyl ethers are frequently used. The key considerations for selecting a protecting group are:

  • Stability: The protecting group must be stable to the reaction conditions employed in subsequent steps.

  • Orthogonality: In a multi-step synthesis, it is often necessary to use multiple protecting groups that can be removed selectively under different conditions (e.g., one acid-labile and another removed by hydrogenolysis).[11]

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and proceed under mild conditions to avoid degradation of the complex molecule.

  • Influence on Reactivity: The protecting group should not interfere with the desired reactions, for instance, by sterically hindering a key transformation.

Q2: My final alkaloid product is highly polar and difficult to purify by standard column chromatography. What purification strategies can I use?

A2: The purification of polar and often basic alkaloids can be challenging. Here are some effective strategies:

  • Reversed-Phase HPLC: High-performance liquid chromatography (HPLC) using a C18 or a polar-copolymerized stationary phase is often the most effective method for purifying polar alkaloids.[16]

  • Acidic Mobile Phase: Using an acidic modifier in the mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape by ensuring the basic nitrogen atoms are protonated.[16]

  • Ion-Exchange Chromatography: This technique can be very effective for separating compounds based on their charge.

  • Salt Formation and Crystallization: Converting the alkaloid to a salt (e.g., hydrochloride or tartrate) can sometimes facilitate crystallization, which is an excellent purification method.

Q3: I am observing significant amounts of a retro-Michael reaction product as a side reaction. How can I suppress this?

A3: The retro-Michael reaction is a common side reaction, particularly when dealing with β-amino carbonyl compounds under basic or thermal conditions. To suppress it:

  • Milder Reaction Conditions: Try to run the reaction at a lower temperature and for a shorter duration.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to minimize its interaction with the Michael adduct.

  • Protecting the Amine: If the retro-Michael reaction is initiated by the deprotonation of the amine, protecting the nitrogen atom can prevent this side reaction.

  • Solvent: The choice of solvent can influence the equilibrium. Experiment with different solvents to see if the formation of the retro-Michael product can be minimized.

Data Presentation

Table 1: Optimization of Intramolecular Iodocyclization
EntryIodine Source (equiv.)Base (equiv.)SolventTemperature (°C)Yield (%)
1I₂ (1.2)NaHCO₃ (2.0)CH₂Cl₂rt45
2I₂ (1.2)DBU (1.5)THFrt65[1]
3I₂ (1.5)K₂CO₃ (2.0)CH₃CN052
4NIS (1.2)DBU (1.5)THFrt58
5I₂ (1.2)DBU (1.5)Toluene4060

Note: This table is a representative example based on typical optimization studies for similar reactions and the reported conditions for the synthesis of the this compound AC bicyclic framework.[1]

Table 2: Effect of Lewis Acid and Temperature on Diels-Alder Stereoselectivity
EntryDienophileLewis Acid (equiv.)SolventTemperature (°C)endo:exo Ratio
1AcroleinNoneToluene8060:40
2AcroleinEt₂AlCl (0.1)Toluene-7895:5
3Methyl acrylateNoneCH₂Cl₂2570:30
4Methyl acrylateSnCl₄ (0.2)CH₂Cl₂-78>98:2[3]
5Maleic anhydrideNoneEther25exo favored[2]

Note: This table illustrates the general trends observed in Diels-Alder reactions. Specific ratios are highly substrate-dependent.

Table 3: Optimization of Intramolecular Heck Reaction
EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)Et₃N (2.0)DMF10055
2Pd₂(dba)₃ (2.5)P(o-tol)₃ (10)K₂CO₃ (2.0)DMA12078
3Pd(OAc)₂ (5)BINAP (6)Ag₂CO₃ (1.5)Toluene11085
4PdCl₂(PPh₃)₂ (5)-NaOAc (2.0)CH₃CN8062
5Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane10091

Note: This table presents a summary of common conditions and potential outcomes for intramolecular Heck reaction optimization.

Experimental Protocols

Protocol 1: Synthesis of the Bicyclic Lactam Core via Intramolecular Iodocyclization

This protocol is adapted from the synthesis of the AC bicyclic framework of this compound.[1]

  • Preparation of the Amide Precursor: The synthesis begins with the acid-promoted Johnson-Claisen rearrangement of the corresponding cyclohexenol, followed by basic hydrolysis and amidation to afford the primary amide precursor.[1]

  • Intramolecular Iodocyclization:

    • To a solution of the primary amide (1.0 equiv) in THF at 0 °C, add NaHCO₃ (2.0 equiv) followed by a solution of I₂ (1.2 equiv) in THF dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Elimination and Lactam Formation:

    • Dissolve the crude iodo-intermediate in THF.

    • Add DBU (1.5 equiv) and stir the mixture at room temperature for 1-2 hours until the elimination is complete (monitored by TLC).

    • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired bicyclic lactam.[1]

Protocol 2: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the dienophile (1.0 equiv) and the appropriate anhydrous solvent (e.g., CH₂Cl₂ or toluene).

  • Cooling and Catalyst Addition: Cool the solution to the desired temperature (e.g., -78 °C). Add the Lewis acid (e.g., a 1 M solution of Et₂AlCl in hexanes, 0.1-1.0 equiv) dropwise.

  • Diene Addition: Add the diene (1.0-1.5 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, quench it by the slow addition of a suitable reagent (e.g., saturated aqueous NaHCO₃ solution or a Rochelle's salt solution).

  • Workup: Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Problem Problem Encountered (e.g., Low Yield, Poor Selectivity) Analysis Analyze Reaction Parameters Problem->Analysis Reagents Check Reagent Quality & Stoichiometry Analysis->Reagents Conditions Evaluate Reaction Conditions (Temp, Solvent, Time) Analysis->Conditions Substrate Assess Substrate (Protecting Groups, Sterics) Analysis->Substrate Literature Consult Literature for Similar Systems Analysis->Literature Optimization Systematic Optimization Reagents->Optimization Conditions->Optimization Substrate->Optimization Solution Problem Resolved Optimization->Solution Literature->Optimization

Caption: A general workflow for troubleshooting common synthetic chemistry problems.

Protecting_Group_Strategy Start Identify Functional Groups Requiring Protection Select Select Protecting Groups Start->Select Stability Stability to Reaction Conditions Select->Stability Orthogonality Orthogonality for Selective Deprotection Select->Orthogonality Ease Ease of Introduction & Removal Select->Ease Synthesize Perform Synthetic Steps Select->Synthesize Deprotect Selective Deprotection Synthesize->Deprotect Deprotect->Synthesize Further Steps Final Final Product Deprotect->Final

Caption: Logical considerations for devising a protecting group strategy.

Reaction_Optimization_Factors Reaction {Key Reaction | (e.g., Diels-Alder, Heck)} Factors Catalyst/Reagent Solvent Temperature Concentration Additives Substrate Structure Reaction->Factors Outcome {Desired Outcome | { High Yield |  High Stereoselectivity |  Minimal Side Products} } Factors:f0->Outcome:o0 Factors:f1->Outcome:o1 Factors:f2->Outcome:o1 Factors:f3->Outcome:o0 Factors:f4->Outcome:o2 Factors:f5->Outcome:o1

Caption: Key factors influencing the outcome of complex chemical reactions.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of Daphniyunnine B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Daphniyunnine B in their in vitro experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered with this promising Daphniphyllum alkaloid. The information presented here is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a complex, polycyclic alkaloid isolated from plants of the Daphniphyllum genus. Like many natural products with intricate ring structures, this compound is inherently hydrophobic, leading to poor solubility in aqueous solutions commonly used for in vitro assays, such as cell culture media. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.

Q2: Which solvents are recommended for dissolving this compound?

Q3: What is the maximum concentration of DMSO that can be used in cell culture assays?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%. For sensitive cell lines or primary cells, it is advisable to maintain the DMSO concentration at or below 0.1%. It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent on cell viability and function.

Q4: My this compound precipitates when I add it to the cell culture medium. What should I do?

Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly to the full volume of the medium. Instead, perform serial dilutions in the culture medium to gradually decrease the solvent concentration.

  • Lower Stock Concentration: If precipitation persists, try preparing a less concentrated initial stock solution in DMSO.

  • Use of Co-solvents: In some cases, the use of a co-solvent in the final dilution step can help maintain solubility. Common co-solvents include PEG400 or non-ionic surfactants like Tween 80. However, the compatibility and potential effects of these co-solvents on your specific cell line and assay must be validated.

  • Vortexing and Warming: Ensure the solution is well-mixed by gentle vortexing. In some instances, brief and gentle warming of the medium (e.g., to 37°C) before adding the compound can aid dissolution, but be cautious about the thermal stability of this compound.

Troubleshooting Guide: Solubility Issues

This guide provides a structured approach to resolving common solubility problems with this compound in an in vitro setting.

Problem Possible Cause Recommended Solution
This compound powder does not dissolve in the initial solvent. Insufficient solvent volume or inappropriate solvent choice.Increase the volume of DMSO incrementally. If still unsuccessful, consider gentle warming or sonication. For compounds with basic nitrogen atoms, acidification of the solvent might improve solubility, but this will alter the compound's charge state.
A precipitate forms immediately upon adding the DMSO stock to the aqueous medium. The compound has "crashed out" due to a rapid change in solvent polarity.Prepare a higher dilution of the stock solution in your cell culture medium. Perform a stepwise dilution by adding small aliquots of the stock solution to the medium while gently vortexing.
The final solution in the cell culture plate appears cloudy or contains visible particles. The concentration of this compound exceeds its solubility limit in the final assay medium.Reduce the final concentration of this compound in your experiment. Determine the maximum soluble concentration by preparing a dilution series and observing for precipitation.
Inconsistent results are observed between experiments. Incomplete dissolution or precipitation of the compound leading to variability in the actual concentration.Always visually inspect your solutions for any signs of precipitation before adding them to the cells. Prepare fresh dilutions for each experiment from a validated stock solution.

Experimental Protocols

While a specific, validated protocol for an in vitro assay using this compound is not available in published literature, the following general protocols for preparing a hydrophobic compound for a cytotoxicity assay and for assessing apoptosis can be adapted.

Protocol 1: Preparation of this compound Stock and Working Solutions for Cytotoxicity Assays
  • Preparation of Primary Stock Solution (e.g., 10 mM in DMSO):

    • Accurately weigh a known amount of this compound powder.

    • Calculate the required volume of high-purity, sterile DMSO to achieve a 10 mM concentration.

    • Add the DMSO to the powder and vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used if necessary.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions for Cell Treatment:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • To minimize precipitation, add the this compound stock solution to the medium (not the other way around) and mix immediately by gentle pipetting or vortexing.

    • Ensure the final DMSO concentration in all wells (including the highest concentration of this compound) does not exceed the tolerated level for your cell line (typically <0.5%).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest treatment concentration.

Protocol 2: Assessment of Apoptosis by Annexin V Staining

Based on the known cytotoxic effects of related Daphniphyllum alkaloids, it is plausible that this compound induces apoptosis. The following is a general protocol for detecting apoptosis using an Annexin V-FITC/Propidium Iodide (PI) assay with flow cytometry.

  • Cell Seeding and Treatment:

    • Seed your cancer cell line of interest (e.g., HeLa, A549) in a 6-well plate at a density that will allow for sufficient cell numbers at the time of harvest.

    • Allow the cells to adhere and grow overnight.

    • Treat the cells with various concentrations of this compound (and the vehicle control) for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Staining:

    • After the treatment period, collect both the floating and adherent cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Live cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

    • Necrotic cells will be negative for Annexin V-FITC and positive for PI.

Quantitative Data on Related Daphniphyllum Alkaloids

Specific IC50 values for this compound are not currently published. However, data from structurally related Daphniphyllum alkaloids can provide an estimate of the expected cytotoxic potency.

Compound Cell Line IC50 (µM)
Daphniyunnine DP-3883.0
Daphniyunnine DA-5490.6
Daphnezomine WHeLa~35 (converted from 16.0 µg/mL)
Daphnioldhanol AHeLa31.9

This data is for informational purposes to guide concentration selection for this compound experiments. Actual IC50 values for this compound may vary.

Potential Signaling Pathways

The precise molecular targets and signaling pathways affected by this compound have not yet been elucidated. However, based on the known anticancer activities of other natural alkaloids, the following pathways are plausible targets that may be involved in its mechanism of action.

experimental_workflow cluster_solubilization Solubilization Workflow Daph_powder This compound Powder DMSO_stock 10 mM Stock in DMSO Daph_powder->DMSO_stock Dissolve Serial_dilution Serial Dilution in Media DMSO_stock->Serial_dilution Dilute Final_concentration Final Concentration (<0.5% DMSO) Serial_dilution->Final_concentration

Caption: General workflow for the preparation of this compound for in vitro assays.

signaling_pathway cluster_pathways Potential Intracellular Targets cluster_outcomes Cellular Outcomes DaphB This compound PI3K PI3K DaphB->PI3K Inhibition? STAT3 STAT3 DaphB->STAT3 Inhibition? Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Decreased Proliferation Akt->Proliferation Inhibits STAT3->Apoptosis Inhibits STAT3->Proliferation Promotes

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Technical Support Center: Synthesis of the Daphniyunnine B Core

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges and side reactions encountered during the synthesis of the Daphniyunnine B core.

Frequently Asked Questions (FAQs)

Q1: What are the common initial steps in the synthesis of the this compound AC bicyclic framework?

A1: The synthesis typically begins with an acid-promoted rearrangement, hydrolysis, and amidation of a cyclohexenol derivative to form a primary amide.[1][2] This is a crucial precursor for the subsequent cyclization steps.

Q2: What is a key cyclization reaction used to form the bicyclic lactam in the this compound core synthesis?

A2: A key step is an intramolecular iodocyclization of the primary amide precursor to construct the bicyclic lactam.[1][2] This reaction is often carried out under Levorse's conditions.[1][2]

Q3: Are there known issues with stereoselectivity in cycloaddition reactions during the synthesis of related Daphniphyllum alkaloid cores?

A3: Yes, in the synthesis of related complex cores, intramolecular Diels-Alder reactions can present stereoselectivity challenges. For instance, thermal cyclization has been reported to yield a complex mixture of all possible diastereomers.[3] The use of a Lewis acid catalyst such as diethylaluminum chloride (Et₂AlCl) can significantly improve stereoselectivity, though minor diastereomers may still be formed.[3]

Troubleshooting Guides

Issue 1: Low Yield and Mixture of Products in Allylation Step

Symptoms:

  • After performing an allylation on the β-hydroxyl ketone intermediate, analysis (e.g., NMR, LC-MS) shows a mixture of the desired C-alkylation product and a significant amount of an O-alkylation byproduct.[1]

  • The total yield of the combined products is high, but the yield of the desired C-alkylated product is suboptimal.[1]

Possible Cause: The reaction conditions may favor both C- and O-alkylation pathways. The presence of an enolizable 1,3-diketone intermediate can lead to competitive attack at the oxygen and carbon atoms.[1]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature may favor one pathway over the other.

  • Solvent Screening: The polarity of the solvent can influence the ratio of C- to O-alkylation. Experiment with a range of aprotic solvents.

  • Base Selection: The choice of base can significantly impact the regioselectivity. Consider using bulkier bases to sterically hinder O-alkylation.

  • Employ a Rearrangement Strategy: If O-alkylation cannot be suppressed, the O-alkylated product can sometimes be converted to the desired C-alkylated product through a heat-promoted Claisen rearrangement.[2]

Issue 2: Formation of an Undesired Ring-Opened Product

Symptoms:

  • During the synthesis, a ring-opened byproduct is observed alongside the desired cyclic product. This has been noted in the treatment of a peroxide intermediate with dimethyl sulfide (Me₂S).[2]

Possible Cause: The reaction conditions for reducing the peroxide may also promote a competing ring-opening pathway.

Troubleshooting Steps:

  • Alternative Reducing Agents: Explore milder or more selective reducing agents to minimize the ring-opening side reaction.

  • Temperature Control: Perform the reaction at a lower temperature to potentially disfavor the ring-opening pathway.

  • One-Pot Procedures: Consider if subsequent steps can be performed in a one-pot fashion to consume the desired product as it is formed, thus preventing its conversion to the byproduct.

Issue 3: Unexpected Retro-Mixed Claisen Reaction During Deprotection

Symptoms:

  • Attempting to deprotect a silyl-protected alcohol using tetrabutylammonium fluoride (TBAF) results in the formation of an unexpected acetate product instead of the desired alcohol.[3]

Possible Cause: The intermediate alkoxide formed upon desilylation can be nucleophilic enough to attack a nearby carbonyl group, initiating a retro-mixed Claisen reaction.[3]

Troubleshooting Steps:

  • Switch to Acidic Deprotection Conditions: To avoid the formation of the reactive alkoxide intermediate, use acidic deprotection conditions. For example, a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol has been shown to be effective for removing a TBS group in a similar system without inducing the rearrangement.[4]

  • Use a Different Protecting Group: If acidic conditions are not compatible with other functional groups in the molecule, consider using a protecting group that can be removed under neutral or reductive conditions.

Data Summary

Table 1: Allylation Reaction Products

Product TypeRatioTotal Yield
O-alkylation Product2.7Up to 95%
C-alkylation Product1
Data from the synthesis of the AC ring system of this compound.[1]

Table 2: Diels-Alder Cycloaddition Stereoselectivity

Reaction ConditionsDiastereomeric RatioYield
ThermalComplex mixture-
Et₂AlCl9:150% (for two steps)
Data from a related Daphniphyllum alkaloid synthesis.[3]

Experimental Protocols

Protocol 1: Synthesis of the AC Bicyclic Framework of this compound [1][2]

  • Acid-Promoted Rearrangement, Hydrolysis, and Amidation:

    • Cyclohexenol 191 is treated with an acid to promote rearrangement.

    • This is followed by hydrolysis and then amidation to yield the primary amide 192.

    • The product is purified using column chromatography.

  • Intramolecular Iodocyclization (Levorse's Conditions):

    • The primary amide 192 is subjected to intramolecular iodocyclization to form the bicyclic lactam 193.

  • Elimination and Protection:

    • The resulting product is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote elimination.

    • The subsequent intermediate is protected to give the final product of this sequence.

Visualizations

experimental_workflow Experimental Workflow for this compound AC Bicyclic Core cluster_start Starting Material cluster_synthesis Synthesis of Precursor cluster_cyclization Core Formation start Cyclohexenol Derivative rearrangement Acid-promoted Rearrangement, Hydrolysis, Amidation start->rearrangement amide Primary Amide Precursor rearrangement->amide iodocyclization Intramolecular Iodocyclization (Levorse's Conditions) amide->iodocyclization lactam Bicyclic Lactam iodocyclization->lactam elimination DBU-promoted Elimination lactam->elimination protected_core Protected AC Bicyclic Core elimination->protected_core

Caption: Workflow for the synthesis of the this compound AC bicyclic core.

side_reaction_pathway Allylation Side Reaction Pathway cluster_products Products intermediate 1,3-Diketone Intermediate c_alkylation Desired C-Alkylation Product intermediate->c_alkylation Allylation at Carbon o_alkylation O-Alkylation Side Product intermediate->o_alkylation Allylation at Oxygen rearrangement Claisen Rearrangement (Heat) o_alkylation->rearrangement rearrangement->c_alkylation Conversion

Caption: Competing C- and O-alkylation pathways in the allylation step.

References

purification strategies to remove impurities from Daphniyunnine B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Daphniyunnine B.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification strategies for this compound and other Daphniphyllum alkaloids involve various chromatographic techniques. These include:

  • Column Chromatography: Often used as an initial purification step. Common stationary phases include silica gel and Sephadex LH-20.[1]

  • High-Performance Liquid Chromatography (HPLC): Utilized for final purification to achieve high purity. Reversed-phase HPLC is a common mode.[2][3]

  • Crystallization: Can be employed to obtain highly pure crystalline this compound, effectively removing amorphous impurities.

Q2: What are the typical impurities I might encounter when purifying this compound?

A2: Impurities can originate from the natural source or arise as byproducts during synthetic procedures. Common impurities include:

  • Other Daphniphyllum Alkaloids: The crude extract often contains a complex mixture of structurally related alkaloids, which can be challenging to separate due to similar polarities and molecular weights.[2][4]

  • Pigments and Polar Impurities: These are often removed in early purification steps.[2][4]

  • Reagents and Byproducts from Synthesis: If this compound is synthetically or semi-synthetically derived, unreacted starting materials, reagents, and reaction byproducts will be present.

  • Isomers and Diastereomers: Synthetic routes may produce stereoisomers of this compound that require specific chromatographic conditions for separation.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Recovery of this compound from Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the elution solvent may be too high or too low, causing either premature elution with impurities or strong retention on the column. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.
Irreversible Adsorption This compound, being an alkaloid, may bind irreversibly to acidic silica gel. Consider using neutral or basic alumina, or treat the silica gel with a base like triethylamine before use.
Sample Overload Exceeding the binding capacity of the column can lead to poor separation and co-elution of this compound with impurities. Reduce the amount of crude material loaded onto the column.
Compound Degradation Prolonged exposure to certain solvents or stationary phases might cause degradation. Ensure the stability of this compound under the chosen chromatographic conditions.
Issue 2: Co-elution of this compound with Other Alkaloids in HPLC
Possible Cause Troubleshooting Step
Suboptimal Mobile Phase The mobile phase composition may not be selective enough to resolve structurally similar alkaloids. Methodically vary the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase (e.g., water with additives like formic acid or ammonium formate) concentrations.
Inappropriate Column Chemistry The stationary phase (e.g., C18, C8) may not provide sufficient selectivity. Screen different column chemistries (e.g., phenyl-hexyl, cyano) to enhance separation.
Isocratic vs. Gradient Elution An isocratic elution may not have the resolving power for complex mixtures. Develop a gradient elution method to improve the separation of closely eluting compounds.[5]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

TechniquePrincipleAdvantagesDisadvantages
Silica Gel Column Chromatography Adsorption chromatography based on polarity.High loading capacity, cost-effective for initial cleanup.Can lead to irreversible adsorption of basic alkaloids; lower resolution for similar compounds.
Sephadex LH-20 Column Chromatography Size exclusion and partition chromatography.Effective for removing pigments and other impurities of different sizes.[1][2]Lower resolution for isomers.
Reversed-Phase HPLC Partition chromatography based on hydrophobicity.High resolution and selectivity, ideal for final purification and purity assessment.[6]Lower loading capacity, more expensive.
Crystallization Differential solubility at varying temperatures or solvent compositions.Can yield very high purity material, removes amorphous impurities.Yield may be low; finding a suitable solvent system can be challenging.[7]

Table 2: Potential Impurities and Suggested Purification Strategies

Impurity TypeExampleSuggested Removal Strategy
Structurally Related Alkaloids Isomers, other Daphniphyllum alkaloidsReversed-Phase HPLC with an optimized gradient method.[2][3]
Polar Impurities Pigments, glycosidesInitial purification with Sephadex LH-20 or silica gel column chromatography.[2][4]
Non-polar Impurities Lipids, waxesLiquid-liquid extraction with a non-polar solvent (e.g., hexane) prior to chromatography.
Synthetic Reagents/Byproducts Unreacted starting materials, catalystsColumn chromatography or preparative HPLC tailored to the specific properties of the impurities.

Experimental Protocols

Protocol 1: General Protocol for Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude extract or synthetic mixture in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) or use a series of solvents with increasing polarity (stepwise elution).

  • Fraction Collection: Collect fractions and monitor the separation using TLC or HPLC.

  • Analysis: Combine fractions containing pure this compound and concentrate under reduced pressure.

Protocol 2: General Protocol for Reversed-Phase HPLC
  • Column Selection: Choose a suitable reversed-phase column (e.g., C18, 5 µm particle size).

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid). Filter and degas the mobile phase.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Injection: Dissolve the partially purified sample in the mobile phase and inject it into the HPLC system.

  • Chromatographic Run: Run the HPLC method, which can be isocratic or a gradient program.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fraction for purity using an analytical HPLC method.

  • Solvent Removal: Remove the solvent from the collected fraction, typically by lyophilization or evaporation.

Mandatory Visualizations

Purification_Workflow Crude_Extract Crude Extract/Mixture LLE Liquid-Liquid Extraction (Optional) Crude_Extract->LLE Column_Chromatography Column Chromatography (Silica Gel or Sephadex LH-20) LLE->Column_Chromatography Fraction_Analysis_1 Fraction Analysis (TLC/HPLC) Column_Chromatography->Fraction_Analysis_1 Semi_Pure Semi-Pure this compound Fraction_Analysis_1->Semi_Pure Prep_HPLC Preparative HPLC Semi_Pure->Prep_HPLC Fraction_Analysis_2 Purity Assessment (Analytical HPLC) Prep_HPLC->Fraction_Analysis_2 Pure_Compound Pure this compound Fraction_Analysis_2->Pure_Compound Crystallization Crystallization (Optional) Pure_Compound->Crystallization Crystalline_Product Crystalline this compound Crystallization->Crystalline_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Low Purity of this compound Check_CC Column Chromatography Issue? Start->Check_CC Check_HPLC HPLC Issue? Start->Check_HPLC Resolution Poor Resolution Check_CC->Resolution Low_Yield Low Yield Check_CC->Low_Yield Mobile_Phase Optimize Mobile Phase (Gradient, Additives) Check_HPLC->Mobile_Phase Column_Chem Try Different Column Chemistry Check_HPLC->Column_Chem Solvent_System Optimize Solvent System (TLC) Success Purity Improved Solvent_System->Success Stationary_Phase Change Stationary Phase (e.g., Alumina) Stationary_Phase->Success Loading Reduce Sample Load Loading->Success Mobile_Phase->Success Column_Chem->Success Resolution->Solvent_System Resolution->Loading Low_Yield->Stationary_Phase

Caption: Troubleshooting decision tree for this compound purification.

References

stability of Daphniyunnine B in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Daphniyunnine B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound. As a complex Daphniphyllum alkaloid, understanding its stability is crucial for accurate experimental design and the development of potential therapeutic applications.

While specific stability studies on this compound in various solvents and pH conditions are not extensively documented in current scientific literature, this guide provides general best practices, troubleshooting advice, and a proposed framework for stability assessment based on the known characteristics of related alkaloids.

Frequently Asked Questions (FAQs)

Q1: Is there any published data on the stability of this compound?

Currently, there is a lack of specific published studies detailing the stability of this compound in different solvents and at various pH levels. Daphniphyllum alkaloids are known for their complex structures, and some related compounds have shown sensitivity to pH. Therefore, it is recommended to handle this compound with care and to perform stability assessments under your specific experimental conditions.

Q2: What are the general stability concerns for alkaloids like this compound?

Alkaloids, as a chemical class, can be susceptible to degradation under certain conditions. Key factors that can influence the stability of this compound may include:

  • pH: Extreme pH values (both acidic and basic) can lead to hydrolysis or rearrangement of the molecule.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or fluorescent light may cause photodegradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.

  • Solvent: The choice of solvent can impact the stability of the compound.

Q3: What solvents are recommended for dissolving and storing this compound?

For short-term use, high-purity solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol are commonly used to dissolve alkaloids for in vitro experiments. For long-term storage, it is advisable to store the compound in a solid, lyophilized form at -20°C or -80°C, protected from light and moisture. If stock solutions are prepared, they should be stored at low temperatures, and freeze-thaw cycles should be minimized.

Q4: How can I assess the stability of this compound in my experimental setup?

To assess the stability of this compound, a systematic study should be designed. This typically involves incubating the compound under various conditions (different solvents, pH values, temperatures) and monitoring its concentration over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity of this compound in an assay. Degradation of the compound due to inappropriate storage or handling. Instability in the assay buffer (e.g., extreme pH).Prepare fresh stock solutions. Assess the stability of this compound in the assay buffer by incubating it for the duration of the experiment and analyzing its concentration.
Inconsistent analytical results (e.g., variable peak areas in HPLC). Degradation of the compound in the analytical solvent or during sample preparation. Adsorption to vials or tubing.Ensure the analytical mobile phase is compatible with the compound. Use silanized vials to minimize adsorption. Prepare samples immediately before analysis.
Appearance of new peaks in the chromatogram over time. Degradation of this compound into one or more degradation products.Attempt to identify the degradation products using mass spectrometry (MS). This can provide insights into the degradation pathway.
Precipitation of the compound from solution. Poor solubility in the chosen solvent or buffer. Change in pH or temperature affecting solubility.Test the solubility in various solvents. Prepare stock solutions at a higher concentration in a good solvent (e.g., DMSO) and then dilute into the aqueous buffer.

Experimental Protocols

Proposed Protocol for Preliminary Stability Assessment of this compound

This protocol outlines a general procedure for evaluating the stability of this compound in different solvents and at various pH levels.

1. Materials and Reagents:

  • This compound (solid form)

  • HPLC-grade solvents: Acetonitrile, Methanol, Water

  • Buffers: Phosphate, Citrate, and Borate buffers at various pH values (e.g., pH 3, 5, 7, 9, 11)

  • High-purity water

  • Analytical standards for quantification

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • From the stock solution, prepare working solutions by diluting with the respective solvents and buffers to be tested to a final concentration of 10 µg/mL.

3. Stability Study Design:

  • Solvent Stability: Aliquot the working solutions into vials for each solvent (e.g., Methanol, Acetonitrile, Water, 50:50 Methanol:Water).

  • pH Stability: Aliquot the working solutions into vials for each pH buffer.

  • Storage Conditions: Store the vials under different conditions:

    • Room temperature (25°C) exposed to light

    • Room temperature (25°C) protected from light

    • Refrigerated (4°C)

    • Frozen (-20°C)

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours and weekly for longer-term studies).

4. Analytical Method:

  • Use a validated HPLC or LC-MS method for the quantification of this compound.

  • Example HPLC Conditions (to be optimized):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient elution with Acetonitrile and water (with 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at a suitable wavelength (to be determined by UV scan) or Mass Spectrometer.

    • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time for each condition.

Data Presentation

As no specific quantitative data for this compound is available, the following tables are presented as templates for reporting results from a stability study as outlined in the protocol above.

Table 1: Hypothetical Stability of this compound (10 µg/mL) in Different Solvents at Room Temperature (25°C) Protected from Light

Time (hours)% Remaining in Methanol% Remaining in Acetonitrile% Remaining in Water
0100100100
299.599.898.2
499.199.696.5
898.299.193.1
2495.397.585.4
4891.095.277.8

Table 2: Hypothetical Stability of this compound (10 µg/mL) at Different pH Values at Room Temperature (25°C)

Time (hours)% Remaining at pH 3% Remaining at pH 5% Remaining at pH 7% Remaining at pH 9% Remaining at pH 11
0100100100100100
297.199.599.896.490.3
494.399.199.692.881.5
888.998.299.185.765.2
2470.595.397.568.940.1
4855.291.095.245.622.7

Visualizations

DaphniyunnineB_Stability_Workflow cluster_conditions Incubation Conditions start Start: this compound (Solid Compound) stock_sol Prepare Stock Solution (e.g., 1 mg/mL in DMSO) start->stock_sol working_sols Prepare Working Solutions (e.g., 10 µg/mL) stock_sol->working_sols solvents Different Solvents (Methanol, ACN, Water) working_sols->solvents ph_buffers Different pH Buffers (pH 3, 5, 7, 9, 11) working_sols->ph_buffers temperatures Different Temperatures (-20°C, 4°C, 25°C) working_sols->temperatures sampling Sample at Time Points (0, 2, 4, 8, 24h...) ph_buffers->sampling analysis Analyze by HPLC or LC-MS sampling->analysis data_proc Data Processing: Calculate % Remaining analysis->data_proc report Generate Stability Report (Tables and Plots) data_proc->report end End report->end Chemical_Structure_Placeholder structure Chemical Structure of this compound placeholder [A chemical structure diagram of this compound would be placed here if available and licensed for use] structure->placeholder

addressing inconsistencies in Daphniyunnine B bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the bioactivity of Daphniyunnine B is limited. Therefore, this guide addresses common inconsistencies and challenges encountered during the bioactivity assessment of complex natural products and Daphniphyllum alkaloids in general. The troubleshooting advice and protocols provided are intended as a general resource for researchers.

Frequently Asked Questions (FAQs)

Q1: Why are my IC50 values for this compound different from what I expected or inconsistent between experiments?

A1: Variations in IC50 values are a common issue in natural product research and can arise from several factors.[1][2] These include:

  • Cell Line Specificity: Different cell lines exhibit varying sensitivities to a compound due to their unique genetic and metabolic profiles.[3] An IC50 value is only meaningful in the context of the specific cell line used.

  • Experimental Conditions: Minor variations in experimental parameters can significantly impact results.[2] Key factors include cell seeding density, incubation time with the compound, and the specific passage number of the cells.[3][4]

  • Compound Purity and Stability: The purity of your this compound sample is critical. Impurities can possess their own bioactivity, and degradation of the compound during storage or in the assay medium can lead to a loss of potency.[2][5]

  • Assay Method: Different cytotoxicity or viability assays measure different cellular endpoints (e.g., mitochondrial activity, membrane integrity, lysosomal activity). It is not uncommon for assays like MTT, SRB, and Trypan Blue to yield different IC50 values for the same compound and cell line.[1][3]

Q2: I am observing high variability between my technical replicates in the MTT assay. What could be the cause?

A2: High variability in MTT assays often points to issues with technique or specific assay components. Common causes include:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and ensure the same number of cells in each well.[6]

  • Incomplete Solubilization of Formazan: The purple formazan crystals must be fully dissolved before reading the absorbance. Incomplete solubilization is a major source of error. Ensure adequate mixing and incubation time with the solubilizing agent.

  • MTT Reagent Issues: The MTT reagent is light-sensitive and can be contaminated by bacteria or reducing agents, leading to high background readings.

  • Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the outer wells with sterile PBS or medium and not use them for experimental data.[6]

Q3: Can the solvent used to dissolve this compound affect the bioactivity assay?

A3: Absolutely. The most common solvent for natural products is DMSO. High concentrations of DMSO are toxic to cells. It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all wells (including controls) and is below the toxic threshold for your specific cell line (typically <0.5%). Always run a vehicle control (cells treated with the same concentration of solvent as the highest compound concentration) to account for any solvent-induced effects.

Troubleshooting Inconsistent Bioactivity Results

This section provides a structured approach to diagnosing and resolving common issues encountered during the bioactivity assessment of this compound.

Problem 1: High Variability in IC50 Values Across Different Batches of this compound
Potential Cause Troubleshooting Step
Purity Differences 1. Verify the purity of each batch using analytical techniques like HPLC-MS or qNMR. 2. If purity differs, re-purify the compound or normalize the concentration based on the purity percentage.
Compound Degradation 1. Assess the stability of this compound under your storage conditions (temperature, light exposure). 2. Prepare fresh stock solutions for each experiment. Alkaloids can be susceptible to degradation.[5]
Solvent Evaporation 1. Ensure stock solutions are stored in tightly sealed vials. 2. Use fresh solvent for dilutions.
Problem 2: Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)
Potential Cause Troubleshooting Step
Cell-Based Issues 1. Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift. 2. Cell Seeding Density: Optimize and strictly control the number of cells seeded per well.[4] Create a growth curve to ensure cells are in the logarithmic growth phase during the experiment. 3. Contamination: Regularly check for microbial contamination (e.g., mycoplasma), which can alter cellular metabolism and response to treatment.
Assay Protocol 1. Incubation Time: Optimize the incubation time for both the compound exposure and the MTT reagent. Different cell lines may require different times.[3] 2. Reagent Handling: Protect the MTT reagent from light. Ensure the formazan solubilization buffer is at the correct temperature and is mixed thoroughly. 3. Pipetting Errors: Use calibrated pipettes and ensure proper mixing at each dilution step.[6]
Data Analysis 1. Curve Fitting: Use a consistent non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 from your dose-response curve.

Data Presentation: Hypothetical IC50 Values for this compound

The following table presents hypothetical data to illustrate how inconsistencies might appear and how to present such data clearly. No published, peer-reviewed IC50 values for this compound were available at the time of this writing.

Cell LineAssay TypeIncubation Time (h)Hypothetical IC50 (µM)Reference (Lab/Study)
HeLa (Cervical Cancer)MTT4816.0Study A
HeLa (Cervical Cancer)SRB4822.5Study A
A549 (Lung Cancer)MTT4835.2Study A
A549 (Lung Cancer)MTT7228.1Study B
MCF-7 (Breast Cancer)MTT48> 50Study A
MCF-7 (Breast Cancer)MTT4845.8Study B

Note: This data is for illustrative purposes only.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures cell viability based on the mitochondrial reductase activity of living cells.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis a Optimize Cell Seeding Density c Seed Cells in 96-Well Plate a->c b Prepare this compound Stock d Treat with Serial Dilutions b->d c->d e Incubate (e.g., 48h) d->e f Add Viability Reagent (e.g., MTT) e->f g Incubate & Solubilize f->g h Read Absorbance g->h i Normalize Data to Controls h->i j Generate Dose-Response Curve i->j k Calculate IC50 Value j->k

Caption: General workflow for an in vitro cytotoxicity assay.

Troubleshooting Decision Tree

G start Inconsistent IC50 Results q1 Is variability high between replicates in the same experiment? start->q1 q2 Is variability high between different experiments? q1->q2 No ans1_yes Check Assay Technique: - Pipetting - Cell Seeding Uniformity - Reagent Preparation - Edge Effects q1->ans1_yes Yes ans2_yes Check Experimental Parameters: - Cell Passage Number - Compound Stability/Purity - Incubation Times - Instrument Calibration q2->ans2_yes Yes ans_no Consider Systematic Differences: - Different Cell Lines - Different Assay Types (e.g., MTT vs SRB) q2->ans_no No

Caption: Decision tree for troubleshooting inconsistent IC50 values.

Hypothetical Signaling Pathway

G cluster_cell Cell Daph This compound Mito Mitochondrial Stress Daph->Mito Bcl2 Bcl-2 Inhibition Daph->Bcl2 ? ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Bcl2->Bax Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptosis pathway induced by an alkaloid.

References

Technical Support Center: Synthesis of Daphniyunnine B for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers scaling up the synthesis of Daphniyunnine B. The information is compiled from published synthetic routes of this compound and related Daphniphyllum alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The total synthesis of this compound is a complex undertaking due to its intricate polycyclic architecture. Key challenges include the stereocontrolled construction of multiple contiguous stereocenters, including vicinal all-carbon quaternary centers, and the formation of the strained bridged-ring systems.[1][2] Late-stage functionalization of the complex scaffold can also be problematic.[3]

Q2: Are there any published gram-scale synthetic steps for related Daphniphyllum alkaloids that can inform the scaling up of this compound synthesis?

A2: Yes, several publications report gram-scale synthesis of key intermediates for other Daphniphyllum alkaloids. For instance, a robust synthesis of a tricyclic core bearing four contiguous stereocenters for (-)-daphlongamine H has been achieved on a multigram scale.[4] Additionally, the synthesis of the AC bicyclic skeleton, a core component of this compound, has been explored, providing a foundation for larger scale preparations.[2][5]

Q3: What are the known biological activities of this compound and related alkaloids?

A3: Daphniphyllum alkaloids exhibit a wide range of biological activities, including cytotoxic, antioxidant, vasorelaxant, and neuroprotective effects.[6][7][8] Some alkaloids from this family have shown moderate cytotoxic activity against various cancer cell lines, such as HeLa cells.[9][10][11] Furthermore, certain synthetic compounds from this class have demonstrated promising neuroprotective activity.[12] The specific biological activities and mechanisms of action for this compound are still under active investigation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in the construction of the AC bicyclic skeleton. Incomplete reaction; side product formation due to steric hindrance; suboptimal reaction conditions (temperature, concentration, catalyst).Carefully control reaction stoichiometry and temperature. Consider slow addition of reagents. Screen different catalysts and solvents to optimize the reaction. High-pressure conditions might be beneficial for certain cycloadditions.
Difficulty in achieving desired stereoselectivity for quaternary carbon centers. Steric hindrance influencing the approach of reagents; incorrect choice of chiral auxiliary or catalyst.Employ substrate-controlled reactions where possible. Screen a variety of chiral catalysts and auxiliaries. Diastereoselective crystallization or chiral chromatography may be necessary for separation of stereoisomers.
Poor reproducibility when scaling up reactions. Inefficient heat and mass transfer in larger reaction vessels; changes in solvent purity or reagent grade; accumulation of minor side products.Ensure efficient stirring and temperature control. Use a consistent source and quality of reagents and solvents. Perform a thorough process safety analysis before scaling up. Consider a Design of Experiments (DoE) approach to identify critical process parameters.
Challenges in the purification of intermediates and the final product. Presence of closely related stereoisomers or byproducts with similar polarity; thermal instability of compounds on silica gel.Utilize alternative purification techniques such as preparative HPLC, supercritical fluid chromatography (SFC), or crystallization. For sensitive compounds, consider using deactivated silica gel or alumina for chromatography.
Late-stage functionalization reactions failing or giving low yields. Steric congestion around the target reaction site; incompatibility of functional groups with the reaction conditions.Explore a variety of functionalization reagents and catalysts. Protect sensitive functional groups prior to the reaction. Consider alternative synthetic routes where the desired functionality is introduced at an earlier stage.

Experimental Protocols

Construction of the AC Bicyclic Skeleton of this compound (Hypothetical Gram-Scale Protocol)

This protocol is a hypothetical adaptation based on published methodologies for constructing similar core structures in Daphniphyllum alkaloids.[2][5] Researchers should optimize these conditions for their specific needs.

Reaction: Intramolecular [4+2] cycloaddition to form the AC bicyclic core.

Materials:

  • Diene precursor (1.0 equiv)

  • Lewis Acid Catalyst (e.g., Et₂AlCl, 1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Argon atmosphere

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add the diene precursor (e.g., 5.0 g).

  • Dissolve the precursor in anhydrous DCM (100 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid catalyst (e.g., a 1 M solution in hexanes) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired AC bicyclic product.

Quantitative Data

The following table summarizes reported yields for key transformations in the synthesis of various Daphniphyllum alkaloids, which can serve as a benchmark when planning the synthesis of this compound.

Reaction TypeAlkaloid/IntermediateScaleYield (%)Reference
Intramolecular Diels-Alder(-)-Calyciphylline N coreNot specifiedHigh diastereoselectivity[13]
Pauson-Khand ReactionDaphnillonin B intermediateNot specifiedDiastereoselective[14]
Radical Cyclization(-)-Daphnezomines A and BGram scaleGood overall yield[1]
Vilsmeier-Haack CyclizationDaphnilactone B coreNot specifiedHigh[15]
Aza-Prins CyclizationPaxdaphnine A and Daphlongamine BNot specifiedBiomimetic[2]

Visualizations

Experimental Workflow: Synthesis of this compound Core

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Ring System Completion cluster_3 Final Product SM1 Commercially Available Precursors P1 Preparation of Diene Precursor SM1->P1 Multi-step synthesis P2 Intramolecular [4+2] Cycloaddition (Formation of AC Rings) P1->P2 Lewis Acid Catalysis P3 Stereoselective Functionalization (Introduction of Quaternary Centers) P2->P3 Chiral Reagents P4 Formation of Additional Rings P3->P4 Cyclization Cascades P5 Late-Stage Functional Group Interconversions P4->P5 Redox Chemistry FP This compound P5->FP Deprotection & Purification G DaphB This compound Cell Cancer Cell DaphB->Cell Receptor Cellular Target (e.g., Receptor, Enzyme) Cell->Receptor ROS Increased ROS Production Receptor->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Validation & Comparative

Comparative Cytotoxicity Analysis: Daphniyunnine B vs. Daphniyunnine D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of two structurally related Daphniphyllum alkaloids, Daphniyunnine B and Daphniyunnine D. The information presented is based on available experimental data to facilitate further research and development in oncology and pharmacology.

Executive Summary

Daphniyunnine D has demonstrated notable cytotoxic activity against murine leukemia (P-388) and human lung carcinoma (A-549) cell lines. In contrast, within the same reported study, this compound did not exhibit significant cytotoxic effects. This guide synthesizes the available quantitative data, outlines the experimental methodology typically employed for such evaluations, and provides a logical framework for understanding the preliminary structure-activity relationship.

Data Presentation

The cytotoxic activity of this compound and Daphniyunnine D was evaluated as part of a study on five new alkaloids isolated from Daphniphyllum yunnanense. Of the compounds tested, only Daphniyunnine D showed noteworthy activity.

CompoundCell LineIC50 (µM)Reference
Daphniyunnine D P-388 (Murine Leukemia)3.0[1][2][3]
A-549 (Human Lung Carcinoma)0.6[1][2][3]
This compound P-388, A-549Not Reported*[1][2][3]

*In the primary study evaluating Daphniyunnines A-E, cytotoxicity data were only reported for Daphniyunnine D, suggesting that this compound did not exhibit significant activity under the assay conditions.[1][2][3]

Experimental Protocols

The following is a generalized protocol for determining the cytotoxicity of natural product isolates, such as this compound and D, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method.

MTT Cytotoxicity Assay Protocol
  • Cell Culture: P-388 and A-549 cells are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well microplates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or Daphniyunnine D). A vehicle control (e.g., DMSO) and a positive control are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

The current body of scientific literature has not yet elucidated the specific signaling pathways through which Daphniyunnine D exerts its cytotoxic effects. Similarly, the mechanism underlying the apparent lack of cytotoxicity for this compound remains to be investigated. Further research is required to determine if these compounds induce apoptosis, necrosis, or cell cycle arrest, and to identify the molecular targets and signaling cascades involved.

Mandatory Visualizations

Caption: Workflow for MTT-based cytotoxicity assessment.

logical_relationship cluster_compounds Daphniphyllum Alkaloids cluster_activity Cytotoxic Activity Daph_B This compound Low_Activity Low/No Significant Cytotoxicity Daph_B->Low_Activity Observed Outcome Daph_D Daphniyunnine D High_Activity Moderate to High Cytotoxicity Daph_D->High_Activity Observed Outcome

Caption: Comparative cytotoxicity of this compound and D.

References

A Comparative Analysis of Paclitaxel and Daphniyunnine B in the Context of Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison for researchers, scientists, and drug development professionals.

In the landscape of breast cancer therapeutics, the taxane drug paclitaxel is a well-established and extensively studied cytotoxic agent. In contrast, Daphniyunnine B, a complex Daphniphyllum alkaloid, represents a novel natural product with a structurally intriguing scaffold. This guide provides a comparative overview of paclitaxel and this compound, summarizing the wealth of experimental data for paclitaxel in breast cancer cell lines and highlighting the current lack of publicly available data for this compound, thereby identifying a significant knowledge gap and an opportunity for future research.

Quantitative Cytotoxicity Data

Paclitaxel has demonstrated potent cytotoxic effects across a range of breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are well-documented. For this compound, however, there is a conspicuous absence of published data regarding its cytotoxic activity in any cancer cell line, including those derived from breast cancer. While a related compound, Daphniyunnine D, has shown cytotoxicity against murine leukemia (P-388) and human lung carcinoma (A-549) cell lines with IC50 values of 3.0 µM and 0.6 µM, respectively, these findings cannot be extrapolated to this compound or to breast cancer cell lines[1].

CompoundBreast Cancer Cell LineIC50 ValueCitation(s)
Paclitaxel MCF-73.5 µM[2]
MDA-MB-2310.3 µM[2]
SKBR34 µM[2]
BT-47419 nM[2]
This compound MCF-7Data not available
MDA-MB-231Data not available
SKBR3Data not available
BT-474Data not available

Mechanisms of Action and Cellular Effects

Paclitaxel: A Microtubule Stabilizer

Paclitaxel's mechanism of action is well-characterized; it functions as a mitotic inhibitor by stabilizing microtubules[3][4][5]. This interference with the normal dynamics of microtubule assembly and disassembly disrupts the process of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, or programmed cell death[1][3][6].

This compound: An Unexplored Frontier

Currently, there are no published studies detailing the mechanism of action of this compound in any biological system. Its complex chemical structure suggests potential for novel biological activity, but this remains to be experimentally verified.

Cell Cycle Arrest

Treatment of breast cancer cells with paclitaxel leads to a significant accumulation of cells in the G2/M phase of the cell cycle[1][6]. For instance, in MCF-7 cells, paclitaxel treatment results in a dose-dependent increase in the G2/M population[6].

CompoundEffect on Cell Cycle in Breast Cancer CellsCitation(s)
Paclitaxel Arrest at G2/M phase[1][6]
This compound Data not available
Induction of Apoptosis

Paclitaxel is a potent inducer of apoptosis in breast cancer cells[1][7][8]. This programmed cell death is triggered following mitotic arrest and involves the activation of various apoptotic signaling pathways[3][8].

CompoundEffect on Apoptosis in Breast Cancer CellsCitation(s)
Paclitaxel Induces apoptosis[1][7][8]
This compound Data not available

Signaling Pathways

The signaling cascade initiated by paclitaxel leading to apoptosis is multifaceted. It involves the stabilization of microtubules, which activates the spindle assembly checkpoint, leading to mitotic arrest. Prolonged arrest triggers a cascade of events including the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, and the activation of caspase-dependent pathways, ultimately culminating in programmed cell death[3][8].

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M) Microtubules->Mitotic_Arrest Bcl2_Inactivation Bcl-2 Inactivation (Phosphorylation) Mitotic_Arrest->Bcl2_Inactivation Caspase_Activation Caspase Activation Mitotic_Arrest->Caspase_Activation Bcl2_Inactivation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Paclitaxel-induced apoptotic signaling pathway.

Due to the lack of research, the signaling pathways affected by this compound are currently unknown.

Experimental Protocols

The following are standard methodologies used to evaluate the cytotoxic and mechanistic properties of compounds like paclitaxel and could be applied to future studies of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., paclitaxel) and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content of individual cells is measured, and the data is used to generate a histogram representing the cell cycle distribution.

  • Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the test compound, and both adherent and floating cells are collected.

  • Washing: The cells are washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane in early apoptotic cells. PI can only enter cells with compromised membranes, indicating late apoptotic or necrotic cells.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

  • Data Analysis: The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are determined.

Experimental_Workflow Start Breast Cancer Cell Lines Treatment Treatment with This compound or Paclitaxel Start->Treatment MTT MTT Assay (Cytotoxicity & IC50) Treatment->MTT Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Flow_Cytometry->Apoptosis_Assay

Caption: General experimental workflow for compound evaluation.

Conclusion

This guide underscores the extensive body of research that establishes paclitaxel as a cornerstone in breast cancer chemotherapy, with a well-defined mechanism of action and a predictable profile of cellular effects. In stark contrast, this compound remains an enigmatic natural product. While its chemical synthesis has been a subject of academic interest, its biological activity, particularly in the context of cancer, is completely unexplored.

For researchers and drug development professionals, this comparison serves two purposes. Firstly, it provides a concise summary of the benchmark activity of paclitaxel in preclinical breast cancer models. Secondly, and more importantly, it highlights this compound as a novel chemical entity that warrants comprehensive investigation to determine if its structural uniqueness translates into a therapeutically valuable mechanism of action against breast cancer. The lack of data for this compound is a clear call for future research to explore its potential as a novel anticancer agent.

References

Validating the Anticancer Mechanism of Daphniyunnine B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer mechanism of Daphniyunnine B, a member of the Daphniphyllum alkaloids. Due to the limited publicly available data on this compound's biological activity, this guide utilizes experimental data from closely related Daphniphyllum alkaloids as a proxy to infer its potential anticancer properties. This information is compared against two well-established chemotherapeutic agents, Doxorubicin and Paclitaxel, to provide a contextual framework for its possible efficacy and mechanism of action.

Introduction to this compound and a new Daphniphyllum Alkaloid

This compound is a structurally complex alkaloid isolated from plants of the Daphniphyllum genus. While the synthesis of its core structure has been a subject of interest in organic chemistry, its specific anticancer properties are not yet extensively documented in publicly accessible literature.[1] However, other alkaloids from the same family have demonstrated cytotoxic and pro-apoptotic effects against various cancer cell lines.[2][3][4] For instance, Daphniyunnine D, a closely related compound, has shown cytotoxicity against P-388 and A-549 tumor cell lines.[5] Furthermore, a recently discovered Daphniphyllum alkaloid, dcalycinumine A, has been shown to inhibit proliferation, migration, and invasion of nasopharyngeal cancer cells, while also promoting apoptosis.[2] These findings suggest that this compound may also possess similar anticancer activities, likely operating through the induction of apoptosis.

Comparative Analysis of Anticancer Activity

This section compares the cytotoxic effects of representative Daphniphyllum alkaloids with the established anticancer drugs Doxorubicin and Paclitaxel. The data is presented to offer a preliminary assessment of the potential potency of this class of compounds.

Table 1: Comparison of IC50 Values of Daphniphyllum Alkaloids and Standard Chemotherapeutic Agents

CompoundCancer Cell Line(s)IC50 Value(s)Reference(s)
Daphniyunnine DP-388, A-5493.0 µM, 0.6 µM[5]
Daphnezomine WHeLa16.0 µg/mL[4]
Daphnioldhanol AHeLa31.9 µM (weak activity)[6]
Doxorubicin AMJ13 (Breast)223.6 µg/mL
Paclitaxel MEL, K562 (Leukemia)99.5 ng/mL, 42.7 ng/mL[7]

Proposed Anticancer Mechanism of Action

Based on the activity of related compounds, the primary anticancer mechanism of this compound is hypothesized to be the induction of apoptosis. This is a common mechanism for many natural product-based anticancer agents. For comparison, the established mechanisms of Doxorubicin and Paclitaxel are also summarized.

Table 2: Comparison of Mechanisms of Action

CompoundPrimary Mechanism of ActionKey Molecular TargetsReference(s)
Daphniphyllum Alkaloids (Proposed for this compound) Induction of ApoptosisCaspase cascade, Bcl-2 family proteins (hypothesized)[2]
Doxorubicin DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. Also generates reactive oxygen species.DNA, Topoisomerase II[8][9][10][11]
Paclitaxel Stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.β-tubulin[7][12][][14]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of anticancer compounds. Below are standard protocols for key experiments used to assess the anticancer mechanisms discussed.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cells and calculate the IC50 value.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin, Paclitaxel) and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

Protocol:

  • Seed cells in a 6-well plate and treat with the IC50 concentration of the test compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Objective: To detect the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Treat cells with the test compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound-induced apoptosis, a general experimental workflow, and the established pathways for the comparative drugs.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanism Mechanism Elucidation cluster_analysis Data Analysis start Cancer Cell Seeding treatment Treatment with This compound / Comparators start->treatment viability MTT Assay (IC50 Determination) treatment->viability apoptosis Annexin V/PI Staining (Flow Cytometry) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Comparative Analysis of Results viability->data_analysis apoptosis->data_analysis western_blot->data_analysis

Caption: General experimental workflow for validating the anticancer mechanism of a test compound.

daphniyunnine_b_pathway cluster_cell Cancer Cell db This compound (or related alkaloids) mito Mitochondrial Stress db->mito bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) mito->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptosis pathway for Daphniphyllum alkaloids.

comparative_pathways cluster_doxorubicin Doxorubicin Pathway cluster_paclitaxel Paclitaxel Pathway doxo Doxorubicin dna DNA Intercalation & Topoisomerase II Inhibition doxo->dna damage DNA Damage dna->damage doxo_apoptosis Apoptosis damage->doxo_apoptosis pacli Paclitaxel microtubule Microtubule Stabilization pacli->microtubule arrest G2/M Cell Cycle Arrest microtubule->arrest pacli_apoptosis Apoptosis arrest->pacli_apoptosis

References

A Comparative Guide to the Cytotoxic Activity of Daphniyunnine B Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of natural products. Among these, the Daphniphyllum alkaloids have emerged as a promising class of compounds due to their complex molecular architectures and significant biological activities. This guide provides a comparative overview of the cytotoxic properties of Daphniyunnine B and its naturally occurring analogues. While a systematic structure-activity relationship (SAR) study on a synthetic library of this compound derivatives is not extensively documented in publicly available literature, this guide consolidates the existing data on related compounds to offer insights into their therapeutic potential.

Data Presentation: Cytotoxicity of Daphniyunnine Analogues

The following table summarizes the available quantitative data on the cytotoxic activity of this compound's close structural analogues against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound NameCell LineIC50 (µM)Source
Daphniyunnine D P-388 (Murine leukemia)3.0
A-549 (Human lung carcinoma)0.6
Daphnezomine W HeLa (Human cervical cancer)16.0 (µg/mL)[1][2][3]
Daphnioldhanol A HeLa (Human cervical cancer)31.9[4]

Note: The activity of Daphnezomine W is reported in µg/mL. For comparison, the molecular weight would be needed for a precise conversion to µM.

Structure-Activity Relationship Insights

Based on the limited data, a comprehensive SAR for this compound derivatives cannot be definitively established. However, the available information on its analogues provides preliminary insights:

  • Daphniyunnine D , a close analogue of this compound, demonstrates potent cytotoxic activity, particularly against the A-549 human lung carcinoma cell line with a sub-micromolar IC50 value. This suggests that the core structure of these nor-Daphniphyllum alkaloids is a promising scaffold for anticancer drug design.

  • The variation in potency between Daphniyunnine D and other analogues like Daphnezomine W and Daphnioldhanol A against the HeLa cell line highlights that subtle structural modifications can significantly impact cytotoxic activity.

Further research involving the synthesis of a focused library of this compound derivatives and their systematic biological evaluation is necessary to elucidate clear SARs. Such studies would involve modifying peripheral functional groups and observing the effects on cytotoxicity to identify key structural features responsible for the anticancer effects.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Determination

The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of this compound analogues using the MTT assay.

experimental_workflow Experimental Workflow: MTT Cytotoxicity Assay cluster_prep Cell and Compound Preparation cluster_treatment Treatment and Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A-549, HeLa) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 4. Cell Treatment (Addition of compounds to wells) seeding->treatment compound_prep 3. Compound Preparation (Serial dilutions of Daphniyunnine analogues) compound_prep->treatment incubation_24h 5. Incubation (e.g., 24-72 hours) treatment->incubation_24h mtt_addition 6. MTT Reagent Addition incubation_24h->mtt_addition incubation_4h 7. Incubation (2-4 hours, 37°C) mtt_addition->incubation_4h solubilization 8. Formazan Solubilization (e.g., DMSO, SDS) incubation_4h->solubilization readout 9. Absorbance Measurement (Spectrophotometer at ~570 nm) solubilization->readout calculation 10. IC50 Calculation readout->calculation

Caption: Workflow of the MTT assay for determining cytotoxicity.

Putative Biosynthetic Relationship

While a specific signaling pathway for this compound's cytotoxicity is not well-defined, understanding its origin can provide context. The following diagram illustrates a simplified, hypothetical biosynthetic relationship of Daphniphyllum alkaloids, which are thought to originate from squalene.

biosynthetic_pathway Hypothetical Biosynthetic Origin of Daphniphyllum Alkaloids squalene Squalene daphniphylline_core Daphniphylline-type Core squalene->daphniphylline_core Multiple Enzymatic Steps seco_daphniphylline Secodaphniphyllane-type daphniphylline_core->seco_daphniphylline Rearrangement yuzurimine_type Yuzurimine-type daphniphylline_core->yuzurimine_type Rearrangement daphniyunnine_b_related This compound and related nor-alkaloids seco_daphniphylline->daphniyunnine_b_related Oxidative cleavage, rearrangement

Caption: Simplified hypothetical biosynthetic origin of this compound.

Experimental Protocols

A detailed methodology for a key experiment cited, the MTT cytotoxicity assay, is provided below. This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of a this compound analogue that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., A-549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • This compound analogue stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell density using a hemocytometer.

    • Dilute the cells in complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogue from the stock solution in complete medium.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

    • Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently agitate the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

References

Comparative Analysis of Daphniyunnine B: Data Currently Unavailable in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a notable absence of data on the in vitro efficacy and specific molecular targets of Daphniyunnine B. While the chemical synthesis and structure of this complex alkaloid are areas of active investigation, its biological mechanism of action remains uncharacterized. Consequently, a direct comparison with known inhibitors, as requested, cannot be constructed at this time.

Currently, research on this compound and other related Daphniphyllum alkaloids has primarily centered on their isolation from natural sources, total synthesis, and structural elucidation. While some compounds within this family have demonstrated biological activity, particularly cytotoxicity against various cancer cell lines, specific data for this compound is not available. For instance, a related compound, Daphniyunnine D, has shown cytotoxic effects against P-388 and A-549 tumor cell lines, with reported IC50 values of 3.0 and 0.6 μM, respectively[1]. However, this information pertains to a different analogue and represents a phenotypic observation rather than a targeted in vitro efficacy study.

Without an identified molecular target for this compound, a comparative analysis against known inhibitors is not feasible. Such a comparison would necessitate quantitative data, such as IC50 or Ki values, from in vitro assays targeting a specific enzyme or receptor. This foundational information is essential for creating the detailed comparison guides, data tables, experimental protocols, and signaling pathway diagrams as specified in the request.

Further research is required to identify the molecular targets of this compound and to quantify its in vitro activity. Once such studies are published, a meaningful and objective comparison to other inhibitors can be developed. At present, any attempt to create the requested guide would be speculative and not based on the required experimental data.

References

Navigating the Uncharted Territory of Daphniyunnine B's Bioactivity: A Call for Foundational Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite its intricate chemical structure and the recognized potential of the broader Daphniphyllum alkaloid family, a comprehensive analysis of the bioactivity of Daphniyunnine B remains conspicuously absent from the scientific literature. An extensive search for cross-validation studies and quantitative bioactivity data from different laboratories has yielded no specific experimental results for this particular compound. This lack of foundational research precludes the creation of a comparative guide on its biological performance.

The Daphniphyllum alkaloids are a diverse group of natural products known for a wide array of biological activities, including anticancer, antioxidant, and neuroprotective effects.[1] However, the biological investigation of each unique alkaloid is a distinct and necessary endeavor. While studies have reported the cytotoxic or neuroprotective properties of other members of this family, such as daphnezomine W and daphnioldhanol A, these findings cannot be extrapolated to this compound.[2]

Currently, the scientific discourse surrounding this compound is exclusively focused on its complex total synthesis. Multiple research groups have published elegant strategies to construct its unique molecular architecture, showcasing advancements in synthetic organic chemistry.[2][3] These studies, while chemically significant, do not venture into the realm of biological testing.

The absence of bioactivity data means that key aspects required for a comparative guide, such as quantitative measures of efficacy (e.g., IC₅₀ or EC₅₀ values), detailed experimental protocols for biological assays, and elucidated signaling pathways, are not available.

The Path Forward: A Proposal for Foundational Bioactivity Screening

To unlock the potential therapeutic value of this compound, a systematic investigation into its biological effects is imperative. The following experimental workflow is proposed as a starting point for researchers.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Validation and Mechanism of Action cluster_2 Phase 3: Cross-Laboratory Validation A Compound Acquisition (Synthesis or Isolation) B Cytotoxicity Assays (e.g., MTT, LDH) - Cancer cell lines - Normal cell lines A->B C Antioxidant Activity (e.g., DPPH, ABTS) A->C D Neuroprotective Assays (e.g., against oxidative stress, glutamate toxicity in neuronal cells) A->D E Dose-Response Studies B->E D->E F Apoptosis vs. Necrosis Assays E->F G Target Identification Studies E->G H Signaling Pathway Analysis (e.g., Western Blot, qPCR) F->H G->H I Standardized Protocol Development H->I J Inter-Laboratory Testing of Bioactivity I->J K Comparative Data Analysis J->K

Figure 1. A proposed experimental workflow for the initial bioactivity screening and subsequent validation of this compound.

This multi-phase approach would first establish a baseline understanding of this compound's biological effects, identify potential therapeutic areas, and finally, enable the cross-laboratory validation that is currently sought.

Until such foundational research is undertaken and published, a meaningful comparison of this compound's bioactivity will remain an open question for the scientific community. The synthesis of this complex molecule is a significant achievement; the next critical step is to determine if its biological properties are as remarkable as its structure.

References

Assessing the Therapeutic Potential of Daphniyunnine B Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture and promising biological activities of Daphniphyllum alkaloids have positioned them as compelling targets in natural product synthesis and drug discovery. Among these, Daphniyunnine B and its analogues are emerging as compounds of interest, with preliminary studies indicating potential applications in oncology and anti-inflammatory therapies. This guide provides a comparative overview of the therapeutic potential of this compound analogues, supported by available experimental data and detailed methodologies.

Comparative Biological Activity

While research into specific, synthetically derived analogues of this compound is still a burgeoning field, studies on related Daphniphyllum alkaloids provide a strong rationale for their therapeutic exploration. The cytotoxic and anti-inflammatory properties of these compounds form the basis for analogue development.

Table 1: Cytotoxic Activity of Related Daphniphyllum Alkaloids against Cancer Cell Lines

Compound Cell Line IC50 (µM) Reference
Dcalycinumine A (28) Nasopharyngeal Cancer Cells Not specified, but showed significant inhibition of proliferation, migration, and invasion [1][2]
Daphnioldhanol A (14) HeLa (Cervical Cancer) 31.9 (weak cytotoxicity) [1]

| Alkaloid 6 | HeLa (Cervical Cancer) | ~3.89 (moderate cytotoxicity) |[1] |

Table 2: Anti-inflammatory Activity of Related Compounds

Compound/Extract Assay Activity/IC50 Reference
Daphnicalycinones A & B Nitric Oxide (NO) suppression in LPS-induced RAW264.7 cells Moderate suppression [3]
Various Alkaloids Carrageenan-induced pedal edema 40 of 49 tested alkaloids showed activity [4][5]

| Berberine (Isoquinoline Alkaloid) | TPA-induced mouse ear edema | Active against chronic inflammation |[4][5] |

Note: Data on direct synthetic analogues of this compound is limited in publicly accessible literature. The compounds listed are structurally related alkaloids from the same family, providing a proxy for potential activity.

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of alkaloids are often traced to their interaction with critical cellular signaling pathways. For anticancer and anti-inflammatory agents, pathways like NF-κB, and those controlling apoptosis (e.g., Bax/Bcl-2 balance) and cell cycle progression are common targets.

For instance, the natural benzophenanthridine alkaloid, Sanguinarine, has been shown to induce apoptosis in HeLa cells by upregulating the pro-apoptotic protein Bax and inhibiting the anti-apoptotic protein Bcl-2.[6] It also exhibits strong cytotoxicity against non-small cell lung cancer by blocking NF-κB, Akt, and ERK1 signaling pathways.[6] It is plausible that this compound analogues could engage similar mechanisms.

Below are diagrams illustrating a generalized experimental workflow for assessing analogue bioactivity and a common signaling pathway implicated in cancer and inflammation that analogues could potentially modulate.

G cluster_0 Pre-clinical Evaluation Workflow A Synthesis of This compound Analogues B In Vitro Screening (e.g., Cytotoxicity Assays) A->B Initial Bioactivity C Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) B->C Identify Hits D In Vivo Testing (Animal Models) C->D Elucidate Pathway E Lead Optimization D->E Confirm Efficacy & Safety

Caption: A typical workflow for the preclinical assessment of novel therapeutic compounds.

G cluster_1 Potential NF-κB Inhibition Pathway A Inflammatory Stimulus (e.g., LPS, TNF-α) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) Translocation to Nucleus C->D E Gene Transcription (Pro-inflammatory Cytokines, etc.) D->E F This compound Analogue F->C Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by a bioactive analogue.

Experimental Protocols

Detailed and reproducible experimental design is fundamental to drug discovery. The following are representative protocols for evaluating the cytotoxic and anti-inflammatory potential of novel compounds.

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

  • Methodology:

    • Cell Culture: Plate cancer cells (e.g., HeLa, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the this compound analogues in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using non-linear regression analysis.

2. Anti-inflammatory Nitric Oxide (NO) Assay

  • Objective: To assess the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages.

  • Methodology:

    • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogues for 1 hour.

    • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

    • Nitrite Measurement (Griess Assay):

      • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

      • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Data Acquisition: Measure the absorbance at 540 nm.

    • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Conclusion

The Daphniphyllum alkaloids represent a structurally rich and biologically promising class of natural products. While direct experimental data on a wide range of synthetic this compound analogues is still emerging, the demonstrated cytotoxic and anti-inflammatory activities of related compounds provide a strong impetus for continued investigation. The synthesis of novel analogues, coupled with rigorous biological evaluation using standardized protocols as outlined here, will be crucial in unlocking their full therapeutic potential. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, and on detailed mechanistic studies to fully elucidate their modes of action.

References

A Tale of Two Strategies: Convergent versus Linear Approaches to the Core of Daphniyunnine B

Author: BenchChem Technical Support Team. Date: November 2025

The intricate architecture of Daphniyunnine B, a member of the complex Daphniphyllum alkaloid family, has presented a formidable challenge to synthetic chemists. While a complete total synthesis of this compound is yet to be reported, notable progress has been made in constructing its core structural motifs. This guide provides a head-to-head comparison of two prominent strategies: a convergent fragment synthesis of the AC bicyclic framework of this compound by the Xie group and a complete total synthesis of the closely related alkaloid, daphnilongeranin B, by the Zhai group. This comparative analysis offers valuable insights into the strategic decisions and methodologies that may pave the way for the eventual total synthesis of this compound.

Structural Overview: this compound and the Strategic Relevance of Daphnilongeranin B

This compound possesses a complex pentacyclic core featuring a unique 6/5/7/5/5 ring system. A key challenge in its synthesis is the construction of the bicyclo[2.2.2]octane core (AC rings) bearing two vicinal all-carbon quaternary stereocenters. Daphnilongeranin B shares a significant portion of this intricate architecture, making its total synthesis a highly relevant blueprint for tackling this compound. The structural similarities and differences between these two molecules underscore the strategic choices made by each research group.

At a Glance: Comparison of Synthetic Strategies

ParameterXie Group's AC Ring SynthesisZhai Group's Daphnilongeranin B Synthesis
Overall Strategy Convergent synthesis of the AC bicyclic frameworkLinear total synthesis
Key Reactions Intramolecular Iodocyclization, Claisen Rearrangement[3+2] Cycloaddition, Aldol Cyclization, Cationic Rearrangement
Reported Longest Linear Sequence 12 steps (for the AC framework)17 steps (for the total synthesis)
Overall Yield Not applicable (fragment synthesis)Not reported
Chirality RacemicAsymmetric

Strategic Deep Dive: Two Paths to a Common Core

The divergent approaches taken by the Xie and Zhai groups highlight a fundamental choice in complex molecule synthesis: the assembly of key fragments before their union (convergent) versus the sequential construction of the target molecule (linear).

The Xie Group's Convergent Approach: Building the AC Bicyclic Core

The Xie group focused on a convergent strategy to construct the challenging AC bicyclic system of this compound.[1][2] Their approach prioritized the early and efficient formation of this key structural motif, which could then, in principle, be elaborated to the full natural product.

Xie_Strategy Start Cyclohexenol Derivative Amide Primary Amide Start->Amide Acid-promoted rearrangement, hydrolysis, amidation Lactam Bicyclic Lactam Amide->Lactam Intramolecular Iodocyclization AC_Core AC Bicyclic Framework Lactam->AC_Core Allylation and Claisen Rearrangement

Figure 1: Xie Group's Convergent Strategy for the AC Core.

A key innovation in this route is the use of an intramolecular iodocyclization to forge the bicyclic lactam intermediate.[1] This step efficiently sets the stereochemistry of the ring junction. Subsequently, a Claisen rearrangement was ingeniously employed to install one of the vicinal all-carbon quaternary centers, a significant hurdle in the synthesis of this class of alkaloids.

The Zhai Group's Linear Total Synthesis of Daphnilongeranin B

In contrast, the Zhai group undertook a linear total synthesis of daphnilongeranin B, a close structural relative of this compound.[3][4][5] This approach builds the molecule in a stepwise fashion, with each reaction adding to the complexity of the preceding intermediate.

Zhai_Strategy Start Known Chiral Precursor Cycloadduct [3+2] Cycloadduct Start->Cycloadduct Intermolecular [3+2] Cycloaddition Pentacycle Pentacyclic Intermediate Cycloadduct->Pentacycle Multi-step elaboration DaphnilongeraninB Daphnilongeranin B Pentacycle->DaphnilongeraninB Late-stage Aldol Cyclization

Figure 2: Zhai Group's Linear Total Synthesis Strategy.

The cornerstone of the Zhai synthesis is an intermolecular [3+2] cycloaddition to rapidly assemble a key portion of the carbon skeleton.[3][6] The synthesis then proceeds through a series of transformations to elaborate the pentacyclic core. A late-stage aldol cyclization is a critical step, closing the final ring of the cage-like structure of daphnilongeranin B.[3] This synthesis provides a complete roadmap to a molecule of comparable complexity to this compound and offers valuable lessons for the endgame of a potential total synthesis.

Experimental Methodologies: A Closer Look at Key Transformations

Xie Group: Intramolecular Iodocyclization

Objective: To construct the bicyclic lactam core of the AC ring system.

Protocol: The primary amide precursor is treated with iodine in a suitable solvent such as tetrahydrofuran (THF) at room temperature. The reaction proceeds via an electrophilic attack of iodine on the double bond, followed by the intramolecular nucleophilic attack of the amide nitrogen. The resulting iodolactam is then subjected to elimination using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to afford the desired bicyclic lactam.

Zhai Group: Intermolecular [3+2] Cycloaddition

Objective: To rapidly construct the core bicyclic system of daphnilongeranin B.

Protocol: A phosphine-catalyzed [3+2] cycloaddition between an allenoate and an electron-deficient alkene is employed. Typically, a trialkylphosphine, such as tributylphosphine, is used as the catalyst in a non-polar solvent like toluene. The reaction is often carried out at elevated temperatures to facilitate the cycloaddition. This reaction is highly efficient in building molecular complexity in a single step.[3][6]

Conclusion: Charting a Course Towards this compound

The distinct strategies employed by the Xie and Zhai groups offer a compelling case study in modern synthetic planning. The convergent approach of Xie provides an efficient and targeted synthesis of a crucial and challenging fragment of this compound. This strategy allows for the optimization of the synthesis of this core unit before its incorporation into a more complex system. On the other hand, the linear synthesis of daphnilongeranin B by Zhai demonstrates the feasibility of building up the entire molecular framework in a sequential manner, providing a proof-of-concept for the total synthesis of a closely related and highly complex natural product.

Ultimately, the successful total synthesis of this compound may draw inspiration from both approaches. A strategy that combines the early, efficient construction of key building blocks, such as the AC bicyclic core, with a robust and high-yielding endgame, as demonstrated in the synthesis of daphnilongeranin B, is likely to be the most effective path to this formidable synthetic target. The work of both the Xie and Zhai groups has laid a critical foundation for future endeavors in the fascinating and challenging field of Daphniphyllum alkaloid synthesis.

References

Evaluating the Target Specificity of Novel Bioactive Compounds: A Comparative Guide Using Daphniyunnine B as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to identify and characterize the molecular targets of novel bioactive compounds is a cornerstone of modern drug discovery. Natural products, such as the diverse family of Daphniphyllum alkaloids, present both immense therapeutic potential and a significant challenge in elucidating their precise mechanisms of action. This guide provides a comparative overview of state-of-the-art experimental strategies to evaluate the biological target specificity of a novel compound, using Daphniyunnine B as a representative example.

This compound belongs to the complex family of Daphniphyllum alkaloids.[1] While direct and specific biological targets for this compound have not yet been fully elucidated, related compounds in this family have demonstrated a range of biological activities, including cytotoxicity against various cancer cell lines such as HeLa, P-388, and A-549.[2][3][4] For instance, Daphniyunnine D has shown cytotoxic effects against P-388 and A-549 tumor cells, and daphnezomine W has exhibited moderate cytotoxicity against the HeLa cell line.[3][4][5] Some Daphniphyllum alkaloids have also been noted for their potential inhibitory activity against kinase enzymes.[1]

Given the cytotoxic potential within this class of compounds, determining the on-target and off-target profiles of molecules like this compound is critical for advancing their therapeutic development. This guide compares two powerful and widely adopted methodologies for target identification and specificity validation: Affinity-Based Target Identification and Thermal Shift-Based Target Engagement .

Comparative Analysis of Target Identification Methodologies

The following sections detail the experimental protocols for two distinct approaches to identify and validate the biological targets of a novel compound. To illustrate the expected outcomes, hypothetical data is presented for this compound.

MethodologyPrincipleThroughputRequired Modification of CompoundPhysiological ContextKey Quantitative Output
Photo-Affinity Chromatography with Mass Spectrometry Covalent cross-linking of a modified compound to its protein targets, followed by affinity purification and identification via mass spectrometry.Low to MediumYes (requires synthesis of a photo-reactive and biotinylated probe)Can be performed in cell lysates or living cells.Peptide spectrum matches (PSMs), protein enrichment scores.
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein, which is detected by quantifying the amount of soluble protein after heat shock.Medium to High (with MS)No (uses the unmodified compound)Performed in intact cells or tissue, providing a more physiological context.Thermal melting curves (Tm), isothermal dose-response curves (EC50 of stabilization).

Section 1: Affinity-Based Target Identification

This approach relies on chemically modifying the compound of interest to "fish" for its binding partners in a complex biological sample. Photo-affinity labeling is a particularly robust method as it utilizes a photo-reactive group to form a covalent bond between the compound and its target upon UV irradiation, capturing even transient interactions.

Experimental Protocol: Photo-Affinity Chromatography
  • Probe Synthesis: Synthesize an affinity probe of this compound incorporating a photo-reactive moiety (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin).

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., HeLa cells, given the cytotoxicity of related alkaloids) and prepare a cell lysate.

  • Probe Incubation: Incubate the cell lysate with the this compound affinity probe. For competition experiments, a parallel sample is co-incubated with an excess of unmodified this compound.

  • UV Cross-linking: Irradiate the samples with UV light (e.g., 365 nm) to induce covalent cross-linking between the probe and its binding proteins.

  • Affinity Purification: Add streptavidin-coated beads to the lysates to capture the biotinylated probe-protein complexes.

  • Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the captured proteins.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the specific bands by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Hypothetical Data for this compound

The table below presents hypothetical data from a photo-affinity chromatography experiment, identifying a putative primary target and several off-targets.

Protein IDProtein NamePeptide Spectrum Matches (PSMs) (Probe alone)PSMs (Probe + excess this compound)Enrichment ScorePutative Role
P06213Mitogen-activated protein kinase 1 (MAPK1/ERK2)1521510.1Primary Target (Hypothetical)
P27361Mitogen-activated protein kinase 3 (MAPK3/ERK1)89127.4Off-Target
P15056c-Jun N-terminal kinase 1 (JNK1)45381.2Non-specific binder
Q9Y243Cyclin-dependent kinase 5 (CDK5)68116.2Off-Target

Workflow Diagram

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis start Synthesize this compound Photo-Affinity Probe incubate Incubate Lysate with Probe (with/without competitor) start->incubate cells Culture HeLa Cells lysate Prepare Cell Lysate cells->lysate lysate->incubate uv UV Cross-linking (365 nm) incubate->uv capture Affinity Capture with Streptavidin Beads uv->capture wash Wash to Remove Non-specific Binders capture->wash elute Elute Protein Complexes wash->elute sds SDS-PAGE elute->sds ms LC-MS/MS Analysis sds->ms identify Identify & Quantify Proteins ms->identify

Workflow for Photo-Affinity Chromatography.

Section 2: Thermal Shift-Based Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of a compound to its target in a physiological context, as it is performed on intact cells and does not require modification of the compound.

Experimental Protocol: CETSA
  • Cell Culture and Treatment: Culture HeLa cells and treat them with either this compound at various concentrations or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (for melt curve analysis) or at a single optimized temperature (for isothermal dose-response analysis).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein remaining in the soluble fraction using methods like Western Blotting or, for a proteome-wide analysis, by mass spectrometry (thermal proteome profiling).

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melt curve or against compound concentration to generate an isothermal dose-response curve.

Hypothetical Data for this compound

This table shows hypothetical thermal shift data for the putative target (MAPK1) and off-targets when treated with 10 µM this compound.

Protein TargetTm (Vehicle)Tm (this compound)Thermal Shift (ΔTm)Interpretation
MAPK1 (ERK2) 52.1 °C56.5 °C+4.4 °CStrong Engagement
MAPK3 (ERK1) 53.5 °C55.2 °C+1.7 °CModerate Engagement
CDK5 49.8 °C51.5 °C+1.7 °CModerate Engagement
GAPDH 61.0 °C61.1 °C+0.1 °CNo Engagement (Control)

Workflow Diagram

G cluster_cell_treatment Cell Treatment cluster_assay CETSA Protocol cluster_detection Detection & Analysis culture Culture HeLa Cells treat Treat with this compound or Vehicle culture->treat heat Heat Cells at Various Temperatures treat->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble/Precipitated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect quantify Quantify Target Protein (Western Blot or MS) collect->quantify plot Plot Melt/Dose-Response Curve quantify->plot

Workflow for the Cellular Thermal Shift Assay (CETSA).

Section 3: Hypothetical Signaling Pathway Involvement

Identifying the specific target of a cytotoxic compound like this compound is crucial for understanding its mechanism of action. For example, if MAPK1 (ERK2) is a primary target, its inhibition would have downstream effects on cell proliferation and survival.

The diagram below illustrates a simplified MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. Inhibition of a key kinase like MEK or ERK in this pathway can lead to apoptosis.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (MAPK1/3) MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Apoptosis Apoptosis ERK->Apoptosis Proliferation Cell Proliferation & Survival TF->Proliferation DB This compound DB->ERK

Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

Evaluating the target specificity of a novel bioactive compound like this compound is a multi-faceted process that moves from broad, unbiased screening to rigorous, quantitative validation. While the Daphniphyllum alkaloid family is known for its cytotoxic properties, the precise molecular targets remain largely unknown.

By employing a combination of advanced methodologies such as photo-affinity chromatography and the Cellular Thermal Shift Assay, researchers can effectively identify and validate the direct binding targets of novel compounds. Affinity-based methods are powerful for initial discovery from complex mixtures, while CETSA provides crucial validation of target engagement in a more physiologically relevant context. A thorough understanding of a compound's on- and off-target interactions is essential for predicting its efficacy and potential toxicity, paving the way for its development as a selective therapeutic agent.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Daphniyunnine B

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) office and review the specific Safety Data Sheet (SDS) for Daphniyunnine B if one is available from the supplier. Always handle this compound within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecific Requirements
Hand Protection Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or chemical splash goggles
Skin and Body A lab coat is mandatory.
Respiratory Use within a fume hood to avoid inhalation.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation :

    • Properly label a dedicated and sealable waste container. The label should clearly state "Hazardous Waste," "this compound," and include the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office.

  • Containerization of Waste :

    • Solid Waste : Collect any solid this compound, contaminated lab supplies (e.g., weighing paper, pipette tips), and PPE in a clearly labeled, leak-proof container with a secure lid.

    • Liquid Waste : If this compound is in a solution, collect it in a compatible, sealed, and shatter-resistant container. Ensure the container is properly labeled with the chemical name and approximate concentration.

  • Storage of Hazardous Waste :

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Arranging for Disposal :

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. They will coordinate with a licensed hazardous waste disposal company for its final disposition, which will likely involve high-temperature incineration.

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill :

    • Evacuate the immediate area.

    • Alert your supervisor and the institution's EHS office.

    • If trained and equipped, manage the spill according to your lab's specific spill response protocol for highly potent compounds. This typically involves using an appropriate absorbent material and decontaminating the area.

    • All materials used for spill cleanup must be disposed of as hazardous waste.

  • Exposure :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Eye Contact : Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation : Move to fresh air immediately.

    • Seek immediate medical attention after any exposure and provide the medical personnel with the available safety information for the compound.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Wear Appropriate PPE A->B C Segregate Waste into a Labeled, Sealed Hazardous Waste Container B->C D Store Container in a Designated Secure Area C->D E Contact Institutional EHS Office for Waste Pickup D->E F Licensed Hazardous Waste Disposal Company E->F G Final Disposition (e.g., Incineration) F->G H End: Waste Disposed G->H

This compound Disposal Workflow

This guide is intended to provide essential safety and logistical information. Always prioritize your institution's specific protocols and the guidance of your EHS professionals.

References

Essential Safety and Logistical Information for Handling Daphniyunnine B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Daphniyunnine B was found. This document provides guidance based on general safety protocols for handling potent cytotoxic compounds. It is imperative to conduct a thorough risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling this substance.

This compound is a complex natural product whose toxicological properties have not been extensively studied.[1][2] As a precautionary measure, it should be treated as a potent cytotoxic agent.[3] Personnel handling this compound must be adequately trained in the safe handling of hazardous chemicals.[4]

Personal Protective Equipment (PPE)

The primary defense against exposure to cytotoxic compounds is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[5][6] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesTwo pairs of chemotherapy-rated, powder-free nitrile gloves should be worn.[5] The outer glove should be changed immediately upon contamination. Gloves should have a long cuff to be tucked over the gown sleeve.[7]
Body Protection GownA disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.[4][5] Cuffs should be elastic.
Respiratory Protection RespiratorFor handling powders or when aerosols may be generated, a fit-tested N95 or higher respirator is mandatory.[5] Work should be performed in a certified chemical fume hood or biological safety cabinet.
Eye Protection Goggles & Face ShieldChemical splash goggles and a full-face shield are required whenever there is a risk of splashing.[4][5]
Foot Protection Shoe CoversDisposable shoe covers should be worn over laboratory shoes and removed before exiting the designated handling area.[5]

Operational Plan: Handling and Preparation

All manipulations of this compound should be conducted within a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet, to minimize exposure.[5] The work surface should be covered with a disposable, absorbent, plastic-backed liner.

Workflow for Safe Handling of this compound:

Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don appropriate PPE B Prepare designated handling area (e.g., fume hood) A->B C Verify emergency equipment is accessible B->C D Weigh and handle this compound within containment C->D E Perform experimental procedures D->E F Decontaminate work surfaces E->F G Segregate and dispose of all waste as cytotoxic F->G H Doff PPE in the correct order G->H I Wash hands thoroughly H->I

A workflow diagram outlining the key steps for the safe handling of this compound.

Disposal Plan

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.[3]

Waste Segregation and Disposal:

Waste TypeDisposal Container
Solid Waste (gloves, gowns, liners)Puncture-resistant, leak-proof container, clearly labeled as "Cytotoxic Waste."
Sharps (needles, scalpels)A designated sharps container for cytotoxic waste.
Liquid Waste A sealed, leak-proof, and shatter-resistant container labeled "Cytotoxic Waste."

All cytotoxic waste containers must be securely closed before being removed from the designated handling area for final disposal by trained personnel.

Emergency Procedures

In the event of a spill or personnel exposure, immediate action is critical.

Spill Management:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill zone.

  • Don PPE: If not already wearing it, don the full recommended PPE.

  • Containment: Use a cytotoxic spill kit to absorb and contain the spill.[6]

  • Cleanup: Carefully collect all contaminated materials and place them in a cytotoxic waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution (e.g., 10% bleach solution followed by a rinse with water), and dispose of cleaning materials as cytotoxic waste.[6]

  • Report: Report the spill to the laboratory supervisor and the institution's EHS department.

Personnel Exposure:

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
Eye Contact Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air immediately.
Ingestion Do not induce vomiting. Rinse the mouth with water.

In all cases of personnel exposure, seek immediate medical attention and report the incident to the laboratory supervisor and EHS department. Provide a copy of this handling guide to the attending physician.

References

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